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Foundational

ertugliflozin tetraacetate chemical structure and physical properties

An In-Depth Technical Guide to Ertugliflozin Tetraacetate: Chemical Structure and Physicochemical Properties Introduction Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Ertugliflozin Tetraacetate: Chemical Structure and Physicochemical Properties

Introduction

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein in renal glucose reabsorption, and is utilized in the management of type 2 diabetes mellitus.[1][2][3] This technical guide focuses on Ertugliflozin Tetraacetate, a critical intermediate and acetylated form of the active pharmaceutical ingredient.[4] Understanding the chemical structure and physical properties of this tetraacetate derivative is paramount for researchers, scientists, and drug development professionals involved in the synthesis, purification, and formulation of ertugliflozin. This document provides a comprehensive overview of its molecular identifiers, physicochemical characteristics, and relevant analytical methodologies, grounded in authoritative data.

Molecular Structure and Identification

The molecular architecture of ertugliflozin tetraacetate is characterized by the core ertugliflozin structure with its four hydroxyl groups protected by acetyl esters. This modification significantly alters the polarity and chemical properties of the molecule compared to its active, de-protected form.

The definitive identifiers for ertugliflozin tetraacetate are summarized below, providing a foundational reference for its scientific and regulatory identity.

IdentifierValueSource(s)
Chemical Name Ertugliflozin Tetraacetate[4][5]
IUPAC Name [(1R,2S,3S,4R,5S)-2,3,4-triacetyloxy-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,8-dioxabicyclo[3.2.1]octan-1-yl]methyl acetate[6]
CAS Number 1298086-18-6[4][5][6][7][8]
Molecular Formula C₃₀H₃₃ClO₁₁[4][5][6][7][8][9]
Molecular Weight 605.03 g/mol [4][5][6][7][8][9]
SMILES String CC(OC[C@@]1(O2)=O)=O)=O)[C@@]2(C3=CC=C(Cl)C(CC4=CC=C(OCC)C=C4)=C3)OC1)=O[6]

Physicochemical Properties

The physicochemical properties of ertugliflozin tetraacetate are crucial for defining its handling, storage, and analytical procedures. The acetylation of the parent molecule generally leads to increased lipophilicity and reduced aqueous solubility.

PropertyValue / DescriptionSource(s)
Appearance Data not available in provided search results. The parent compound, ertugliflozin, is a white crystalline powder.[10]
Solubility Data not available for the tetraacetate form. The parent compound, ertugliflozin, is soluble in organic solvents like DMSO and ethanol but is sparingly soluble in aqueous buffers.[11]
Storage Conditions Store in a refrigerator at 2-8°C for long-term storage.[4][6]

Mechanism of Action: The Role of the Active Moiety (Ertugliflozin)

Ertugliflozin tetraacetate serves as an intermediate in the synthesis of ertugliflozin. The therapeutic activity is derived from the de-acetylated form, ertugliflozin, which functions by inhibiting the sodium-glucose cotransporter 2 (SGLT2).

SGLT2 is predominantly expressed in the proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[3] By selectively and potently inhibiting SGLT2, ertugliflozin blocks this reabsorption pathway.[12][13] This inhibition leads to a reduction in the renal threshold for glucose, thereby promoting the excretion of excess glucose in the urine (glucosuria).[12] This process effectively lowers blood glucose levels in patients with type 2 diabetes through an insulin-independent mechanism.[13][14]

SGLT2_Inhibition cluster_tubule Proximal Tubule Lumen cluster_cell Proximal Tubule Epithelial Cell cluster_blood Bloodstream Glucose Filtered Glucose SGLT2 SGLT2 Transporter Glucose->SGLT2 Na+ co-transport Urine Urinary Glucose Excretion Glucose->Urine Excreted GLUT2 GLUT2 Transporter SGLT2->GLUT2 Intracellular Transport BloodGlucose Glucose Reabsorption GLUT2->BloodGlucose Facilitated Diffusion Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 inhibition by the active moiety, ertugliflozin.

Analytical Methodologies

The analysis and quality control of ertugliflozin and its intermediates like the tetraacetate rely on robust chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for separation, identification, and quantification.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a standard reverse-phase HPLC method suitable for analyzing ertugliflozin and its related substances, including the tetraacetate intermediate. The choice of a C18 column is based on its versatility in retaining and separating moderately non-polar compounds like ertugliflozin derivatives. A gradient elution is employed to ensure the efficient separation of compounds with varying polarities, from potential polar impurities to the more lipophilic tetraacetate.

1. Instrumentation and Materials:

  • HPLC system with a UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Ertugliflozin Tetraacetate reference standard.

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagent-grade formic acid or phosphate buffer salts.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.[2]

  • Injection Volume: 10 µL.

3. Procedure:

  • Standard Preparation: Accurately weigh and dissolve the Ertugliflozin Tetraacetate reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 0.5 mg/mL.

  • Sample Preparation: Prepare the test sample at a similar concentration as the standard solution using the same diluent.

  • System Suitability: Before sample analysis, inject the standard solution multiple times (typically 5-6) to verify system performance. Check for parameters like peak retention time repeatability (RSD < 1%), tailing factor (< 2.0), and theoretical plates.

  • Analysis: Inject the standard and sample solutions into the chromatograph. Record the chromatograms and integrate the peak areas.

  • Calculation: The purity of the sample can be determined by comparing the peak area of the main analyte to the total area of all peaks in the chromatogram (Area % method).

Spectral Data Characterization

The structural elucidation and confirmation of ertugliflozin tetraacetate are accomplished through a combination of spectroscopic techniques. A comprehensive characterization data package for a reference standard typically includes:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, including the presence of acetyl groups and the integrity of the core structure.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern of the molecule.[7] For the parent compound ertugliflozin, the protonated molecule [M+H]⁺ is observed at m/z 437.1350.[10]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the carbonyl stretches of the ester groups.[7]

Conclusion

Ertugliflozin tetraacetate is a key chemical entity in the context of the antidiabetic agent ertugliflozin. Its distinct molecular structure, defined by the CAS number 1298086-18-6 and molecular formula C₃₀H₃₃ClO₁₁, imparts specific physicochemical properties that are fundamental to its synthesis and analysis. While detailed experimental data on properties like solubility are not widely published, its identity is well-established. The analytical control of this intermediate is reliably achieved through standard methodologies like reverse-phase HPLC, and its structure is unequivocally confirmed by a suite of spectroscopic techniques. This guide provides a consolidated technical foundation for professionals working with this important compound.

References

  • Pharmaffiliates. (n.d.). Ertugliflozin Tetraacetate | CAS No: 1298086-18-6.
  • Pharmaffiliates. (n.d.). Ertugliflozin-impurities.
  • Wikipedia. (n.d.). Ertugliflozin. Retrieved from [Link]

  • MedKoo Biosciences. (n.d.). Ertugliflozin | CAS#1210344-57-2 | SGLT2 inhibitor.
  • Cayman Chemical. (n.d.). PRODUCT INFORMATION - Ertugliflozin.
  • SynThink. (n.d.). Ertugliflozin Tetraacetate Impurity | 1298086-18-6.
  • MedchemExpress.com. (2024, March 18). Safety Data Sheet - Ertugliflozin.
  • HBC. (n.d.). Ertugliflozin Tetraacetate.
  • Benchchem. (n.d.). Ertugliflozin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties.
  • National Center for Biotechnology Information. (n.d.). Ertugliflozin. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ertugliflozin tetrapropionate. PubChem Compound Database. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ertugliflozin-impurities.
  • MedChemExpress. (n.d.). Ertugliflozin.
  • ResearchGate. (n.d.). Molecular structure of ertugliflozin.
  • Clearsynth. (n.d.). Tetra Acetyl ertugliflozin | CAS No. 1298086-18-6.
  • Benchchem. (n.d.). Physical and chemical properties of Ertugliflozin-d9.
  • Singh, P., et al. (2023). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. Scientific Reports. Retrieved from [Link]

  • Selleck Chemicals. (n.d.). Ertugliflozin.
  • PharmaCompass.com. (n.d.). Ertugliflozin | Drug Information, Uses, Side Effects, Chemistry.
  • MedChemExpress. (n.d.). Ertugliflozin L-pyroglutamic acid.
  • ResearchGate. (n.d.). CID spectra of ertugliflozin glucuronides.
  • International Journal of Pharmaceutical and Life Sciences. (2025, June 15). Overview of the Analytical Method Development for Ertugliflozin Using UV and HPLC Techniques.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, November 16).
  • MedChemExpress. (n.d.). Ertugliflozin (PF-04971729).
  • National Center for Biotechnology Information. (n.d.). Ertugliflozin (PF 04971729). PubChem Compound Database. Retrieved from [Link]

Sources

Exploratory

Molecular Architecture and Pharmacodynamics of Ertugliflozin Tetraacetate in SGLT2 Inhibition: A Technical Whitepaper

Executive Summary Ertugliflozin tetraacetate is a highly selective, reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1]. Designed to manage hyperglycemia in type 2 diabetes mellitus (T2DM), it operates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ertugliflozin tetraacetate is a highly selective, reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2)[1]. Designed to manage hyperglycemia in type 2 diabetes mellitus (T2DM), it operates independently of insulin secretion by directly modulating renal glucose reabsorption[2]. This whitepaper dissects the structural biology, binding kinetics, and in vitro validation protocols for ertugliflozin, providing drug development professionals with a comprehensive mechanistic framework.

The SGLT2-MAP17 Complex as a Therapeutic Target

To understand ertugliflozin’s efficacy, we must first examine the physiological baseline of its target. SGLT2 is a high-capacity, low-affinity active transport protein localized predominantly in the apical membrane of the S1 segment of the renal proximal tubule[3]. It is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate[4].

Functionally, SGLT2 couples the transport of one D-glucose molecule with one sodium ion ( Na+ ). This process is driven by the electrochemical gradient established by the basolateral Na+/K+ -ATPase[5]. Crucially, SGLT2 does not operate in isolation; it requires the auxiliary membrane protein MAP17 to form a functional complex, which is essential for optimal surface expression and substrate transport[5].

Structural Biology and Mechanism of Action

Ertugliflozin tetraacetate belongs to the gliflozin class, characterized by a glucoside (sugar-like) moiety attached to a lipophilic aglycone tail[6].

The Causality of Inhibition: Substrate transport in SGLT2 follows an alternating-access "rocking bundle" mechanism. First, extracellular Na+ binds, which opens the extracellular glucose-binding domain[5]. Once glucose binds, the protein undergoes a conformational shift to an "inward-open" state, releasing the substrates intracellularly[5].

Ertugliflozin acts as a competitive inhibitor by binding directly to the orthosteric glucose-binding site[7]. However, its binding affinity is thermodynamically vastly superior to that of endogenous glucose. High-resolution structural studies indicate that the sugar moiety of ertugliflozin sits deep within the pore, stabilized by multiple hydrogen bonds, while the aglycone tail interacts with the hydrophobic vestibule[5]. By occupying this pocket, ertugliflozin effectively locks the SGLT2/MAP17 complex in the inward-open conformation , completely arresting the conformational cycling required for transport[5].

SGLT2_Mechanism Glom Glomerular Filtrate (Glucose + Na+) SGLT2 SGLT2 / MAP17 Complex (Inward-Open State) Glom->SGLT2 Normal Transport Attempt Reabs Renal Reabsorption (Bloodstream) SGLT2->Reabs Blocked Uptake Excre Glycosuria & Natriuresis (Urine Excretion) SGLT2->Excre Substrate Rerouting Ertu Ertugliflozin Tetraacetate (High Affinity Ligand) Ertu->SGLT2 Competitive Binding Locks Conformation

Fig 1: Mechanism of SGLT2 inhibition by Ertugliflozin locking the inward-open state.

Pharmacodynamics and Selectivity Profiling

A critical parameter in SGLT inhibitor development is the selectivity for SGLT2 over SGLT1. SGLT1 is a high-affinity, low-capacity transporter responsible for the remaining 10% of renal glucose reuptake, but it is also heavily expressed in the intestinal mucosa[3][7]. Unintended inhibition of intestinal SGLT1 can lead to severe gastrointestinal distress, including osmotic diarrhea.

Ertugliflozin was engineered to maximize this therapeutic window, demonstrating a highly optimized selectivity profile that minimizes off-target SGLT1 binding[3].

Table 1: Comparative Selectivity of FDA-Approved SGLT2 Inhibitors
SGLT2 InhibitorSGLT2 Selectivity over SGLT1Primary TargetOff-Target Risk Profile
Canagliflozin ~ 1:414SGLT2Moderate intestinal SGLT1 inhibition
Dapagliflozin ~ 1:1200SGLT2Low
Ertugliflozin ~ 1:2000SGLT2Very Low
Empagliflozin ~ 1:2500SGLT2Very Low

(Data synthesized from established pharmacological transporter assays[3])

Experimental Methodologies: In Vitro Validation of SGLT2 Inhibition

As a Senior Application Scientist, establishing a robust, self-validating in vitro assay is paramount for evaluating the pharmacodynamics of molecules like ertugliflozin. While historical assays utilized radiolabeled [14C]

α -methyl-D-glucopyranoside (AMG)[8], modern high-throughput workflows rely on the fluorescent D-glucose analog 2-NBDG [8][9].

The Causality of the Assay Design (Self-Validating System): We utilize HEK293 cells stably transfected with human SGLT2 (HEK293-hSGLT2) or endogenous HK-2 human kidney cells[8][9]. Because SGLT2 is strictly dependent on the sodium gradient, the assay must be performed in parallel using both sodium-containing and sodium-free buffers (where NaCl is replaced with choline chloride)[8]. Subtracting the fluorescence of the sodium-free wells from the sodium-containing wells isolates the specific SGLT2-mediated transport. This internal control ensures that any observed inhibition is genuinely due to SGLT2 blockade, ruling out passive diffusion or GLUT-mediated transport[8].

Standard Operating Procedure: 2-NBDG Uptake Assay
  • Cell Seeding: Seed HEK293-hSGLT2 cells into a 96-well black, clear-bottom microplate at a density of 3×104 cells/well. Incubate overnight at 37°C, 5% CO2​ [8].

  • Starvation Phase: Wash cells twice with glucose-free Krebs-Ringer Bicarbonate (KRB) buffer. Rationale: Depleting intracellular glucose maximizes the electrochemical gradient and transporter activity.

  • Pre-incubation (Drug Exposure): Add 100 µL of sodium-containing KRB buffer containing serial dilutions of ertugliflozin (e.g., 0.1 nM to 1000 nM). For the negative control baseline, use sodium-free KRB buffer (choline chloride substituted)[8]. Incubate for 30 minutes at 37°C.

  • Substrate Addition: Add 2-NBDG to a final concentration of 100 µM[8]. Incubate for exactly 45 minutes at 37°C[9].

  • Termination & Washing: Rapidly aspirate the medium. Wash the cells three times with ice-cold sodium-free buffer[8]. Rationale: The cold temperature and lack of sodium instantly halt transporter kinetics and remove extracellular fluorophore.

  • Lysis & Quantification: Add 100 µL of RIPA lysis buffer. Measure intracellular fluorescence using a microplate reader (Excitation ~485 nm / Emission ~535 nm)[8].

  • Data Analysis: Calculate specific uptake ( ΔF=FNa+​−FCholine​ ). Plot the percentage of SGLT2-mediated glucose uptake against the logarithm of ertugliflozin concentration to determine the IC50​ via non-linear regression[8].

Assay_Workflow Step1 1. Cell Seeding (HEK293-hSGLT2) Step2 2. Pre-incubation (Ertugliflozin + Na+ Buffer) Step1->Step2 Step3 3. Substrate Addition (100 µM 2-NBDG) Step2->Step3 Step4 4. Wash & Terminate (Ice-cold Na+-free Buffer) Step3->Step4 Step5 5. Quantification (Ex 485 / Em 535 nm) Step4->Step5

Fig 2: Step-by-step workflow for the in vitro 2-NBDG fluorescent glucose uptake assay.

Systemic Downstream Effects

Beyond direct glycemic control, the mechanism of ertugliflozin induces cascading physiological benefits. The blockade of sodium reabsorption at the proximal tubule increases sodium delivery to the macula densa[10]. This activates tubuloglomerular feedback, causing afferent arteriole vasoconstriction, which reduces intraglomerular pressure and confers long-term renoprotection. Furthermore, the induced osmotic diuresis and caloric loss (via glycosuria) lead to clinically significant, secondary reductions in both blood pressure and body weight[10][11].

Conclusion

Ertugliflozin tetraacetate represents a highly refined molecule in the SGLT2 inhibitor class. By specifically targeting the inward-open state of the SGLT2/MAP17 complex, it achieves a ~2000-fold selectivity margin over SGLT1, maximizing efficacy while minimizing gastrointestinal off-target effects. The rigorous in vitro methodologies described herein ensure that researchers can accurately quantify these pharmacodynamic properties, maintaining a high standard of scientific integrity in ongoing metabolic drug development.

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Foundational

ertugliflozin tetraacetate molecular weight and exact mass

Title: Comprehensive Analytical Profiling of Ertugliflozin Tetraacetate: Exact Mass, Molecular Weight, and HRMS Workflows Introduction: The Analytical Imperative Ertugliflozin is a highly potent, selective sodium-glucose...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Analytical Profiling of Ertugliflozin Tetraacetate: Exact Mass, Molecular Weight, and HRMS Workflows

Introduction: The Analytical Imperative

Ertugliflozin is a highly potent, selective sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the clinical management of type 2 diabetes mellitus[1]. During the multi-step synthetic route of the active pharmaceutical ingredient (API), Ertugliflozin Tetraacetate (CAS: 1298086-18-6) serves as a critical, fully protected intermediate[2]. Because it frequently persists as a process-related impurity in the final drug substance, rigorous analytical characterization of this tetraacetate derivative is paramount for regulatory compliance (ICH Q3A/Q3B guidelines), mass balance calculations, and overall quality control[3].

This whitepaper provides an in-depth technical guide to the physicochemical properties, exact mass determination, and validated mass spectrometry workflows for Ertugliflozin Tetraacetate.

Fundamental Physicochemical Properties

Understanding the exact mass and isotopic distribution of Ertugliflozin Tetraacetate is the foundation of high-resolution mass spectrometry (HRMS) method development. The molecule contains a single chlorine atom, which imparts a distinct isotopic signature (an M+2 peak approximately one-third the intensity of the monoisotopic peak) that is highly diagnostic during impurity profiling[3].

Table 1: Quantitative Physicochemical Data for Ertugliflozin Tetraacetate

ParameterValue
CAS Number 1298086-18-6
Molecular Formula C30H33ClO11
Molecular Weight 605.03 g/mol
Monoisotopic Exact Mass 604.1711 Da
Calculated [M+H]⁺ Adduct (m/z) 605.1784
Calculated [M+NH₄]⁺ Adduct (m/z) 622.2050
Calculated [M+Na]⁺ Adduct (m/z) 627.1604

The Causality of Analytical Choices in Mass Spectrometry

As an application scientist, method development is never arbitrary; every parameter must be optimized to solve specific structural challenges.

  • Why HRMS over Nominal Mass? In complex synthetic matrices, impurities such as deschloro-ertugliflozin (Exact Mass: 570.21) or keto-ertugliflozin derivatives can co-elute[3]. High-Resolution Mass Spectrometry (HRMS) using Q-TOF or Orbitrap analyzers provides sub-5 ppm mass accuracy. This precision, combined with isotopic pattern recognition (differentiating the naturally occurring ³⁵Cl and ³⁷Cl isotopes), allows for the unambiguous differentiation of the tetraacetate intermediate from structurally similar byproducts without requiring baseline chromatographic resolution.

  • Ionization Strategy: Ertugliflozin and its protected forms ionize efficiently in positive electrospray ionization (ESI+)[1]. The addition of ammonium formate (10 mM) to the mobile phase is a deliberate, causality-driven choice[4]. It acts as a buffer to ensure reproducible retention times while actively promoting the formation of stable [M+NH₄]⁺ adducts, thereby preventing unpredictable in-source fragmentation that often plagues heavily acetylated sugars.

Step-by-Step Methodology: LC-HRMS Protocol for Exact Mass Determination

To ensure a self-validating system, the following protocol integrates internal calibration and strict chromatographic controls for the detection of Ertugliflozin Tetraacetate[4].

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of Ertugliflozin Tetraacetate reference standard[3].

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution to a working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water (v/v).

  • Causality Note: Avoiding high aqueous content in the final sample solvent prevents the precipitation of the highly lipophilic tetraacetate derivative, ensuring stable injection volumes.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm particle size)[4].

  • Mobile Phase A: 0.1% Formic Acid and 10 mM Ammonium Formate in LC-MS grade Water[1].

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 5.0 minutes, hold at 90% B for 2.0 minutes, re-equilibrate at 10% B for 2.0 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: High-Resolution Mass Spectrometry (ESI+)

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

  • Ion Source: Heated Electrospray Ionization (HESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 100 to 1000.

  • Resolution: Minimum 70,000 FWHM (at m/z 200).

  • Lock Mass / Internal Calibration: Infuse a known calibrant (e.g., Leucine Enkephalin) continuously to ensure mass accuracy remains < 3 ppm.

Step 4: Data Processing & Validation

  • Extract the ion chromatogram (EIC) for m/z 605.1784 ± 5 ppm ([M+H]⁺) and m/z 622.2050 ± 5 ppm ([M+NH₄]⁺).

  • Validate the presence of the chlorine isotope pattern by confirming the ³⁷Cl [M+H]⁺ peak at m/z 607.1754 with an intensity of ~32% relative to the monoisotopic peak.

Visualizing the Analytical Workflow

LCHRMS_Workflow A Sample Prep (Ertugliflozin Tetraacetate in MeOH/H2O) B UHPLC Separation (C18 Column, Gradient Elution) A->B C ESI Source (Positive Ion Mode, [M+NH4]+ or [M+H]+) B->C D Q-TOF / Orbitrap Mass Analyzer (High Resolution) C->D E Data Analysis (Exact Mass: 604.1711, Isotope Pattern) D->E

Caption: Step-by-step liquid chromatography-high resolution mass spectrometry (LC-HRMS) workflow.

Contextualizing the Intermediate: The SGLT2 Pathway

Ertugliflozin Tetraacetate is ultimately deprotected (via removal of the acetate groups) to yield the active Ertugliflozin API[2]. Understanding the downstream biological target reinforces the necessity for high-purity synthesis and rigorous impurity tracking.

SGLT2_Pathway A Ertugliflozin API (Synthesized via Tetraacetate) B SGLT2 Transporter (Proximal Renal Tubule) A->B Binds & Blocks C Inhibition of Glucose Reabsorption B->C D Increased Urinary Glucose Excretion C->D E Reduction of HbA1c Levels D->E

Caption: Mechanism of action for Ertugliflozin, contextualizing the end-goal of the API.

References

  • Simoes-Wuest, A. P., et al. "Simultaneous LC-MS/MS quantification of SGLT2 inhibitors and antipyrine in medium and tissue from human ex vivo placenta perfusions." Journal of Chromatography B, 2023. PubMed. URL:[Link]

  • Fandrick, D. R., et al. "Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin." Organic Process Research & Development, ACS Publications, 2013. URL:[Link]

Sources

Exploratory

In Vitro Binding Affinity of Ertugliflozin Tetraacetate: Structural Pharmacology and Assay Methodologies

Executive Summary Ertugliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), utilized clinically for the management of type 2 diabetes mellitus. While the active moiety exhibits sub-nano...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ertugliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), utilized clinically for the management of type 2 diabetes mellitus. While the active moiety exhibits sub-nanomolar affinity for human SGLT2 (hSGLT2), its synthetic intermediate and potential prodrug form, ertugliflozin tetraacetate , presents a distinctly different pharmacological profile. This technical guide dissects the structural causality behind the in vitro binding affinity of ertugliflozin tetraacetate, detailing why the masking of critical hydroxyl groups abolishes direct transporter binding. Furthermore, it provides self-validating experimental protocols for accurately evaluating these compounds in controlled in vitro environments.

Structural Pharmacology & The Tetraacetate Paradigm

SGLT2 inhibitors, colloquially known as "gliflozins," share a common pharmacophore: an aglycone tail that anchors the molecule in the hydrophobic access vestibule of the transporter, and a sugar-like moiety that competitively binds to the glucose recognition site. Ertugliflozin features a unique dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system [1].

In the case of ertugliflozin tetraacetate , the four free hydroxyl groups on this sugar-like ring are esterified with acetyl groups.

Thermodynamics of the Binding Pocket (Causality of Binding Loss): The SGLT2 binding pocket is highly stereospecific. The active ertugliflozin molecule inserts its bridged ketal ring into the hydrophilic vestibule, where the free hydroxyl groups engage in critical hydrogen bonding with polar amino acid residues (such as Gln457 and Ser393). When these hydroxyls are masked by bulky, hydrophobic acetyl groups in the tetraacetate form, two phenomena occur:

  • Loss of Hydrogen Bond Donors: The molecule can no longer form the requisite hydrogen bridge network.

  • Steric Clash: The bulky acetate groups introduce a severe thermodynamic penalty for desolvation and physically clash with the tight binding pocket.

In Vitro Consequence: Because of these factors, ertugliflozin tetraacetate is essentially inactive in direct in vitro binding assays (IC50 > 10,000 nM) unless it is subjected to esterase-mediated hydrolysis to liberate the active ertugliflozin molecule. Assays lacking esterase activity will inherently register the tetraacetate form as a false negative.

SGLT2_Mechanism Tetra Ertugliflozin Tetraacetate (Inactive / Sterically Masked) Esterase Esterase Hydrolysis (In Vitro / In Vivo) Tetra->Esterase Deacetylation Ertu Active Ertugliflozin (IC50: 0.877 nM) Esterase->Ertu Activation SGLT2 hSGLT2 Transporter (Proximal Tubule) Ertu->SGLT2 High-Affinity Binding Glucose Renal Glucose Reabsorption Ertu->Glucose Inhibits Uptake SGLT2->Glucose Facilitates (Normal) Block Glycosuria (Glucose Excretion) Glucose->Block Pathway Blocked

Mechanistic pathway of Ertugliflozin Tetraacetate activation and SGLT2 inhibition.

Comparative In Vitro Binding Affinity

To contextualize the affinity of ertugliflozin and its tetraacetate derivative, functional assays are utilized to detect the inhibition of radiolabeled methyl α-d-glucopyranoside (AMG) uptake in Chinese hamster ovary (CHO) cells expressing human SGLT2 and SGLT1 [2].

CompoundTarget TransporterIC50 (nM)Selectivity (SGLT2/SGLT1)In Vitro Binding Status
Ertugliflozin hSGLT20.877>2000-foldHighly Active
Ertugliflozin hSGLT11960N/AWeak Affinity
Ertugliflozin Tetraacetate hSGLT2>10,000*N/AInactive (Steric Masking)
Empagliflozin hSGLT23.1~2500-foldHighly Active
Dapagliflozin hSGLT21.2~1200-foldHighly Active

*Estimated value prior to esterase-mediated hydrolysis.

Experimental Methodologies: Self-Validating Systems

To rigorously evaluate the binding affinity and activation of ertugliflozin tetraacetate, a dual-assay approach is required. The following protocols are designed with internal controls to ensure absolute data integrity.

Protocol A: In Vitro SGLT2 Radioligand Uptake Assay

Causality & Design: This assay utilizes 14C-labeled AMG, a non-metabolizable glucose analog. Using a non-metabolizable substrate ensures that the assay strictly measures membrane transport kinetics rather than downstream intracellular glycolysis. CHO cells are specifically transfected with hSGLT2 to eliminate background noise from endogenous GLUT transporters [3].

Step-by-Step Workflow:

  • Cell Preparation: Seed CHO-hSGLT2 cells in 96-well Cytostar-T scintillating microplates at a density of 5×104 cells/well. Culture for 24 hours in F12 medium supplemented with 10% FBS.

  • Buffer Exchange: Wash cells twice with sodium-free assay buffer (choline chloride substitution) to establish a baseline, then replace with sodium-containing assay buffer (140 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Compound Incubation: Add ertugliflozin (0.01 nM to 10 μM) or ertugliflozin tetraacetate (0.1 nM to 50 μM) in DMSO (final DMSO concentration <0.5%). Incubate for 30 minutes at 37°C.

    • Self-Validation: Include a known SGLT2 inhibitor (e.g., empagliflozin) as a positive control and 0.5% DMSO as a vehicle control.

  • Radioligand Addition: Add 14C-AMG (final concentration 10 μM, specific activity ~300 mCi/mmol). Incubate for exactly 60 minutes at 37°C.

  • Termination & Quantification: Stop the reaction by adding ice-cold phlorizin (100 μM) in sodium-free buffer. Wash cells three times. Read the microplate using a microplate scintillation counter. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Assay_Workflow Prep 1. Compound Preparation Incubate 3. Incubation with 14C-AMG Prep->Incubate Cells 2. CHO-hSGLT2 Cell Culture Cells->Incubate Wash 4. Wash & Cell Lysis Incubate->Wash Read 5. Scintillation Counting (IC50) Wash->Read

Step-by-step in vitro radioligand uptake assay workflow for SGLT2 affinity.

Protocol B: In Vitro Hydrolysis Kinetics (Esterase Activation)

Causality & Design: Because ertugliflozin tetraacetate lacks direct affinity, its in vivo efficacy relies entirely on conversion to the active moiety. This microsomal stability assay validates the rate of deacetylation, definitively proving that the tetraacetate acts as a prodrug/intermediate rather than a direct inhibitor [4].

Step-by-Step Workflow:

  • Matrix Preparation: Thaw human liver microsomes (HLMs) and dilute to a final protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding ertugliflozin tetraacetate (final concentration 1 μM).

  • Time-Course Sampling: At predefined time points (0, 5, 15, 30, 60, and 120 minutes), extract 50 μL aliquots.

  • Quenching: Immediately quench the extracted aliquots in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to halt esterase activity.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, monitoring the exponential disappearance of the tetraacetate mass transition and the stoichiometric appearance of the active ertugliflozin mass transition.

Conclusion

The in vitro binding affinity of ertugliflozin tetraacetate is intrinsically dictated by its chemical structure. By masking the essential hydroxyl groups required for hydrogen bonding within the SGLT2 active site, the tetraacetate derivative exhibits negligible direct transporter inhibition. However, through rigorous, self-validating in vitro assays combining radioligand uptake and microsomal hydrolysis, researchers can accurately map its profile as a sterically masked intermediate that readily converts to the highly potent, sub-nanomolar hSGLT2 inhibitor, ertugliflozin.

References

  • Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor. Clinical Pharmacokinetics.[Link]

  • Spotlight on ertugliflozin and its potential in the treatment of type 2 diabetes: evidence to date. Drug Design, Development and Therapy.[Link]

  • In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes. Drug Metabolism and Disposition.[Link]

  • Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches. Frontiers in Pharmacology.[Link]

Sources

Foundational

An In-depth Technical Guide to the Basic Pharmacological Profile of Ertugliflozin

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsibl...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys.[1] This guide provides a comprehensive overview of the fundamental pharmacological properties of ertugliflozin, intended for a technical audience engaged in pharmaceutical research and development. By inhibiting SGLT2, ertugliflozin reduces the reabsorption of filtered glucose from the tubular lumen, thereby increasing urinary glucose excretion and lowering plasma glucose levels in an insulin-independent manner.[1][2] This mechanism not only contributes to improved glycemic control in adults with type 2 diabetes mellitus (T2DM) but also confers additional metabolic benefits, including modest reductions in body weight and blood pressure.[3][4] This document synthesizes data from nonclinical and clinical studies to detail its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and summarize the pivotal clinical efficacy and safety findings from the VERTIS clinical trial program.

Molecular Profile and Mechanism of Action

The Role of SGLT2 in Renal Glucose Homeostasis

In a healthy individual, approximately 180 grams of glucose are filtered by the glomeruli each day and subsequently reabsorbed back into circulation. The SGLT protein family plays a crucial role in this process. SGLT2, a high-capacity, low-affinity transporter located in the S1 segment of the proximal renal tubules, is responsible for reabsorbing about 90% of this filtered glucose.[5] The remaining 10% is reabsorbed by the high-affinity, low-capacity SGLT1 transporter, which is found further down in the S3 segment of the proximal tubule.[5] In patients with T2DM, the expression and activity of SGLT2 are upregulated, contributing to the maintenance of hyperglycemia.

Molecular Interaction and Selectivity

Ertugliflozin functions as a competitive inhibitor of SGLT2.[3][6] By binding to the transporter, it effectively blocks the reabsorption of glucose, lowering the renal threshold for glucose and promoting its excretion in the urine (glycosuria).[2][3] This action directly leads to a reduction in plasma glucose levels.[3]

A critical aspect of ertugliflozin's pharmacological profile is its high selectivity for SGLT2 over SGLT1. In vitro functional assays demonstrate a more than 2000-fold selectivity for SGLT2, with a 50% inhibitory concentration (IC50) of 0.877 nM for human SGLT2 compared to 1960 nM for human SGLT1.[5][7] This high degree of selectivity, comparable to that of empagliflozin, is significant as the inhibition of intestinal SGLT1 is associated with gastrointestinal side effects.[5][7]

Visualizing the Mechanism of Action

The following diagram illustrates the mechanism of SGLT2 inhibition by ertugliflozin in the renal proximal tubule.

cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Urine Urine Glucose_Lumen->Urine Excretion Na_Lumen Na+ Na_Lumen->SGLT2 Co-transport GLUT2 GLUT2 SGLT2->GLUT2 Intracellular Transport Glucose_Blood Glucose GLUT2->Glucose_Blood Facilitated Diffusion NaK_ATPase Na+/K+ ATPase Na_Blood Na+ NaK_ATPase->Na_Blood Active Transport K_Blood K+ NaK_ATPase->K_Blood Active Transport Ertugliflozin Ertugliflozin Ertugliflozin->SGLT2 Inhibition

Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.

Nonclinical & Clinical Pharmacology

Pharmacodynamics: The Physiological Response

The primary pharmacodynamic effect of ertugliflozin is the dose-dependent increase in urinary glucose excretion (UGE).[8][9] This effect is a direct consequence of SGLT2 inhibition. Clinical studies in healthy subjects and patients with T2DM have demonstrated that single and multiple oral doses of ertugliflozin lead to significant increases in 24-hour UGE.[8] The 5 mg and 15 mg doses, which are used in clinical practice, are predicted to achieve over 80% and 90% of the maximal pharmacological effect, respectively.[10]

Beyond glycemic control, this mechanism induces a mild osmotic diuresis, contributing to a reduction in blood pressure.[3][4] The excretion of glucose also results in a net caloric loss, which can lead to a modest reduction in body weight.[4][6]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Ertugliflozin exhibits a favorable pharmacokinetic profile that supports once-daily dosing. It is classified as a Biopharmaceutical Classification System (BCS) Class I drug, indicating high solubility and high permeability.[5][11] The oral bioavailability is approximately 100%.[12][13]

The pharmacokinetic parameters of ertugliflozin are summarized in the table below.

PK ParameterValue / DescriptionSource(s)
Absorption
Bioavailability (F)~100%[12][13]
Tmax (fasted)~1.0 hour[5][13]
Tmax (fed)~2.0-2.5 hours[5][9]
Food EffectNo clinically meaningful effect on AUC; Cmax decreased by 29%. Can be taken without regard to meals.[10][13]
Distribution
Plasma Protein BindingHigh (~93.6%)[8][14]
Metabolism
Primary PathwayGlucuronidation via UGT1A9 and UGT2B7 to inactive metabolites.[4][6][15]
Minor PathwayMinimal oxidative metabolism via CYP3A4, CYP3A5, and CYP2C8.[4][11]
Excretion
Terminal Half-life (t½)~11-18 hours[13][16]
Time to Steady State~4-6 days with once-daily dosing[8][9][13]
Renal Excretion~1.5% of the dose is excreted as unchanged drug in the urine.[8][10]
ClearancePrimarily metabolic clearance.[15]

Causality Insights: The high bioavailability and permeability ensure consistent and rapid absorption. The long terminal half-life justifies a once-daily dosing regimen. Metabolism is predominantly through UGT glucuronidation, which generally has a lower potential for drug-drug interactions compared to CYP450-mediated metabolism.[4][6]

Example Experimental Protocol: In Vitro SGLT2 Inhibition Assay

To determine the in vitro potency (e.g., IC50) of a test compound like ertugliflozin, a cell-based fluorescent glucose uptake assay is a standard method. This protocol avoids the use of radioactive materials.

Objective: To quantify the inhibition of SGLT2-mediated glucose uptake by a test compound in a human kidney cell line.

Materials:

  • Human kidney proximal tubule cells (e.g., HK-2) or a cell line stably expressing human SGLT2 (e.g., HEK293-hSGLT2).[17][18]

  • 96-well black, clear-bottom microplates.

  • Fluorescent glucose analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG).[17][18]

  • Sodium-containing buffer (e.g., Krebs-Ringer-Henseleit - KRH).

  • Sodium-free buffer (e.g., KRH with choline chloride replacing NaCl).[17]

  • Test compound (e.g., ertugliflozin) and positive control (e.g., dapagliflozin).

  • Fluorescence microplate reader.

Step-by-Step Methodology:

  • Cell Culture: Seed HK-2 cells into the 96-well plate and culture until a confluent monolayer is formed (typically 24-48 hours).[17]

  • Assay Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with a pre-warmed sodium-free buffer to remove any residual glucose and sodium.[17]

  • Compound Incubation: Pre-incubate the cells for 15-30 minutes at 37°C with buffers containing various concentrations of the test compound, a positive control, or vehicle (for total uptake). Include wells with sodium-free buffer to measure non-SGLT mediated uptake (background).[17][19]

  • Glucose Uptake Initiation: Add 2-NBDG to all wells to a final concentration of 100-200 µM to initiate the glucose uptake.[17]

  • Incubation: Incubate the plate at 37°C for 30-60 minutes to allow for cellular uptake of the fluorescent glucose analog.[17]

  • Termination: Terminate the uptake by rapidly aspirating the 2-NBDG solution and washing the cells three times with ice-cold sodium-free buffer. This stops the transport process and removes extracellular fluorescence.[17]

  • Fluorescence Measurement: Add a suitable lysis buffer or PBS to each well and measure the intracellular fluorescence using a microplate reader (Excitation/Emission ~485/535 nm).[17]

  • Data Analysis:

    • Calculate the specific SGLT2-mediated uptake by subtracting the background fluorescence (sodium-free condition) from the total uptake fluorescence (sodium-containing condition with vehicle).[17]

    • Plot the percentage of SGLT2-mediated uptake against the logarithm of the test compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (four-parameter logistic fit).[17]

Workflow Diagram:

A 1. Seed HK-2 Cells in 96-well plate B 2. Wash Cells (Sodium-free buffer) A->B C 3. Pre-incubate with Test Compound B->C D 4. Add 2-NBDG (Fluorescent Glucose) C->D E 5. Incubate at 37°C (Allow Uptake) D->E F 6. Terminate Uptake (Wash with cold buffer) E->F G 7. Measure Fluorescence F->G H 8. Calculate IC50 G->H

Caption: Workflow for an in vitro SGLT2 inhibition assay.

Clinical Efficacy and Safety Profile

The efficacy and safety of ertugliflozin have been extensively evaluated in the phase 3 VERTIS (eValuation of ERTugliflozin effIcacy and Safety) clinical program.[20]

Key Efficacy Findings

Across the VERTIS program, ertugliflozin (5 mg and 15 mg once daily) has demonstrated clinically meaningful and statistically significant improvements in glycemic control, both as monotherapy and as an add-on to other antihyperglycemic agents like metformin and sulfonylureas.[20][21]

Trial / EndpointErtugliflozin 5 mgErtugliflozin 15 mgPlaceboSource(s)
VERTIS MONO (26 weeks) [21]
HbA1c Change from Baseline-0.7%-0.8%N/A[21]
Body Weight Change (kg)Significant ReductionSignificant ReductionN/A[21]
Systolic BP Change (mmHg)Significant ReductionSignificant ReductionN/A[21]
VERTIS CV (add-on to Metformin/SU, 18 weeks) [22]
Placebo-adjusted HbA1c Change-0.66%-0.75%N/A[22]
Body Weight Change (kg)Significant ReductionSignificant ReductionN/A[22]
VERTIS CV (Overall Cardiovascular Outcomes) [23][24]
Primary MACE OutcomeNon-inferior to placeboNon-inferior to placeboN/A[23]
Hospitalization for Heart Failure30% Risk Reduction (HR 0.70)30% Risk Reduction (HR 0.70)N/A[23]
Safety and Tolerability

The safety profile of ertugliflozin is consistent with the SGLT2 inhibitor class.[20][25] The most frequently reported adverse events are genital mycotic infections, owing to the increased glucose concentration in the urine.[12][21] There is no significant difference in the incidence of serious adverse events, discontinuations, or death compared to placebo.[12] While the VERTIS CV trial demonstrated non-inferiority for major adverse cardiovascular events (MACE), it showed a significant reduction in the risk of hospitalization for heart failure, a key benefit observed across the SGLT2 inhibitor class.[23][26]

Conclusion

Ertugliflozin is a well-characterized SGLT2 inhibitor with a robust pharmacological profile. Its high potency and selectivity for SGLT2, coupled with favorable pharmacokinetic properties, translate into effective glycemic control and additional metabolic benefits for adults with type 2 diabetes. The insulin-independent mechanism of action makes it a valuable therapeutic option as both monotherapy and combination therapy. The extensive data from the VERTIS clinical program confirm its efficacy and establish a safety profile consistent with its class, including a notable benefit in reducing hospitalizations for heart failure.

References

  • Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - PMC. National Center for Biotechnology Information. [Link]

  • Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC. National Center for Biotechnology Information. [Link]

  • Efficacy and Safety of Ertugliflozin in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PMC. National Center for Biotechnology Information. [Link]

  • Evaluation of Ertugliflozin Efficacy and Safety Cardiovascular Outcomes Trial - VERTIS CV. American College of Cardiology. [Link]

  • Comparative pharmacokinetics of three SGLT-2 inhibitors sergliflozin, remogliflozin and ertugliflozin: an overview - PubMed. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Ertugliflozin? - Patsnap Synapse. Patsnap. [Link]

  • A comprehensive review of the efficacy and safety of ertugliflozin - Taylor & Francis. Taylor & Francis Online. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - PMC. National Center for Biotechnology Information. [Link]

  • Overview of the clinical pharmacology of ertugliflozin, a novel sodium glucose co-transporter 2 (SGLT2) inhibitor - Morressier. Morressier. [Link]

  • (PDF) Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - ResearchGate. ResearchGate. [Link]

  • Glycemic efficacy and safety of the SGLT2 inhibitor ertugliflozin in patients with type 2 diabetes and stage 3 chronic kidney disease: an analysis from the VERTIS CV randomized trial. BMJ Journals. [Link]

  • Physiologically‐Based Pharmacokinetic Modeling of the Drug–Drug Interaction of the UGT Substrate Ertugliflozin Following Co‐Administration with the UGT Inhibitor Mefenamic Acid - PMC. National Center for Biotechnology Information. [Link]

  • Overview of Ertugliflozin - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Ertugliflozin: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes - Dove Medical Press. Dove Press. [Link]

  • Efficacy and Safety of Ertugliflozin in Patients with Type 2 Diabetes Inadequately Controlled by Metformin and Sulfonylurea: A Sub-Study of VERTIS CV - PubMed. National Center for Biotechnology Information. [Link]

  • Overview of Ertugliflozin - American Diabetes Association. American Diabetes Association. [Link]

  • Ertugliflozin Monograph for Professionals - Drugs.com. Drugs.com. [Link]

  • Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis - Frontiers. Frontiers. [Link]

  • Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches - Frontiers. Frontiers. [Link]

  • Overview of Ertugliflozin - Ovid. Ovid. [Link]

  • Ertugliflozin: Uses, Mechanism of Action & Side Effects - MDforLives. MDforLives. [Link]

  • A comprehensive review of the efficacy and safety of ertugliflozin - PubMed. National Center for Biotechnology Information. [Link]

  • Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor. SpringerLink. [Link]

  • (PDF) Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor - ResearchGate. ResearchGate. [Link]

  • 209803Orig1s000 209805Orig1s000 209806Orig1s000 - accessdata.fda.gov. U.S. Food and Drug Administration. [Link]

  • Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC. National Center for Biotechnology Information. [Link]

  • Mechanistic evaluation of ertugliflozin in patients with type 2 diabetes and heart failure. Wiley Online Library. [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC. National Center for Biotechnology Information. [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - ResearchGate. ResearchGate. [Link]

  • Fluorescent Assay for SGLT2 Inhibitors | PDF | Reverse Transcription Polymerase Chain Reaction | Diabetes - Scribd. Scribd. [Link]

Sources

Protocols & Analytical Methods

Method

HPLC method development for ertugliflozin tetraacetate quantification

An in-depth technical guide and protocol for the high-performance liquid chromatography (HPLC) method development and validation for ertugliflozin tetraacetate , designed for analytical scientists and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the high-performance liquid chromatography (HPLC) method development and validation for ertugliflozin tetraacetate , designed for analytical scientists and drug development professionals.

Ertugliflozin is a highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a transport protein predominantly located in the proximal convoluted tubules of the kidneys[1]. By blocking this transporter, ertugliflozin prevents the reabsorption of filtered glucose back into the systemic circulation, thereby inducing glycosuria and effectively lowering plasma glucose levels in patients with type 2 diabetes mellitus[2].

During the chemical synthesis and impurity profiling of the active pharmaceutical ingredient (API), ertugliflozin tetraacetate (CAS 1298086-18-6) emerges as a critical synthetic intermediate and a potential process-related impurity[3]. Because the tetraacetate derivative is highly lipophilic, its carryover into the final API can negatively impact the drug's dissolution profile and bioavailability. Consequently, developing a robust, specific, and highly sensitive RP-HPLC method is mandatory to quantify trace levels of this intermediate, ensuring product safety and regulatory compliance.

SGLT2_Pathway Ertugliflozin Ertugliflozin (Active API) SGLT2 SGLT2 Transporter (Proximal Tubule) Ertugliflozin->SGLT2 Inhibits Inhibition Decreased Glucose Reabsorption SGLT2->Inhibition Causes Excretion Glycosuria (Urinary Excretion) Inhibition->Excretion Leads to

Figure 1: Mechanism of action of ertugliflozin via SGLT2 inhibition in the kidneys.

Analytical Target Profile (ATP) & Method Development Strategy

The development of this HPLC method is driven by causality—every chromatographic parameter is selected to address the specific physicochemical properties of ertugliflozin tetraacetate. Previous studies on the parent drug utilized RP-HPLC with a C18 column and a mobile phase of Methanol and Phosphate Buffer (pH 3.6) monitored at 235 nm[4]. However, the tetraacetate intermediate requires strategic modifications.

MethodDev ATP 1. Analytical Target Profile Define LOD/LOQ & Specificity StatPhase 2. Stationary Phase C18 (Hydrophobic Retention) ATP->StatPhase MobPhase 3. Mobile Phase Optimization Buffer pH 3.6 : Methanol (25:75) StatPhase->MobPhase Detection 4. UV Detection Max Absorbance at 235 nm MobPhase->Detection SST 5. System Suitability (SST) Self-Validating Gatekeeper Detection->SST

Figure 2: Systematic HPLC method development workflow for ertugliflozin tetraacetate.

Table 1: Optimized Chromatographic Conditions & Causality
ParameterConditionCausality / Scientific Rationale
Column Symmetry ODS C18 (250 mm × 4.6 mm, 5 µm)Provides high theoretical plates. The dense C18 alkyl chains offer strong hydrophobic retention necessary for the lipophilic tetraacetate[4].
Mobile Phase Methanol : Phosphate Buffer pH 3.6 (75:25 v/v)The four acetate groups make the intermediate highly non-polar. Increasing the methanol to 75% provides the eluent strength needed to partition the analyte into the mobile phase, preventing excessive retention times.
Flow Rate 1.0 mL/minBalances optimal linear velocity (minimizing longitudinal diffusion per the van Deemter equation) with acceptable system backpressure.
Detection UV at 235 nmCorresponds to the π-π* transition of the substituted aromatic ring, maximizing the signal-to-noise ratio[4].
Column Temp 30°CReduces mobile phase viscosity, improving mass transfer kinetics and resulting in sharper peaks.

Experimental Protocol: Step-by-Step Methodology

Step 1: Preparation of Phosphate Buffer (pH 3.6)
  • Accurately weigh 6.80 g of Potassium Dihydrogen Phosphate (KH₂PO₄).

  • Dissolve completely in 1000 mL of HPLC-grade Milli-Q water[4].

  • Adjust the pH to 3.6 ± 0.05 using dilute orthophosphoric acid.

  • Mechanistic Insight: Controlling the pH at 3.6 ensures that residual silanol groups on the silica-based C18 column remain protonated (neutral). This suppresses secondary ion-exchange interactions with the analyte, thereby eliminating peak tailing.

Step 2: Mobile Phase Preparation
  • Mix the prepared Phosphate Buffer (pH 3.6) and HPLC-grade Methanol in a ratio of 25:75 (v/v).

  • Filter the mixture through a 0.45 µm nylon membrane filter under vacuum.

  • Sonicate for 15 minutes to degas the solution, preventing bubble formation in the pump check valves.

Step 3: Preparation of Standard Solutions
  • Stock Solution: Accurately weigh 10 mg of Ertugliflozin Tetraacetate Reference Standard[3] and transfer it to a 100 mL volumetric flask. Add 50 mL of diluent (Mobile Phase), sonicate to dissolve, and make up the volume to yield a 100 µg/mL stock.

  • Working Solution: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent to achieve a final target concentration of 10 µg/mL.

Step 4: System Suitability Testing (The Self-Validating Gatekeeper)

Every protocol must be a self-validating system. Before any sample quantification occurs, the instrument must prove its fitness-for-purpose.

  • Inject the blank (diluent) once to confirm no baseline interference.

  • Inject the 10 µg/mL working standard six consecutive times.

  • Gatekeeper Criteria: The analytical run is only authorized to proceed if the %RSD of peak areas is ≤ 2.0%, Theoretical Plates (N) ≥ 3000, and Tailing Factor (Tf) ≤ 1.5.

Method Validation Framework (ICH Q2(R1))

To ensure the method is legally and scientifically defensible, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Table 2: ICH Q2(R1) Validation Parameters & Acceptance Criteria
Validation ParameterExperimental MethodologyAcceptance Criteria
Specificity Inject blank, standard, and API spiked with the tetraacetate impurity.No interfering peaks at the retention time of ertugliflozin tetraacetate.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient (R²) ≥ 0.999. Y-intercept should be near zero.
Accuracy (Recovery) Spike known amounts of tetraacetate into the bulk API at 50%, 100%, and 150% levels.Mean recovery must fall between 98.0% and 102.0%.
Precision Inject 6 preparations of the 100% target concentration on the same day (Intra-day) and different days (Inter-day).%RSD of assay results ≤ 2.0%.
Robustness Deliberately alter flow rate (±0.2 mL/min), column temp (±2°C), and mobile phase pH (±0.2).System suitability criteria must still be met under all variant conditions.

References

  • Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method World Journal of Biology Pharmacy and Health Sciences URL
  • Ertugliflozin Tetraacetate Impurity | 1298086-18-6 SynThink Chemicals URL
  • Ertugliflozin: Uses, Mechanism of Action & Side Effects MDforLives URL
  • Clinical Diabetes (NIH/PMC)
  • ICH Q2(R1)

Sources

Application

Application Note: Advanced Sample Preparation and LC-MS/MS Quantification of Ertugliflozin Tetraacetate

Introduction & Analytical Context Ertugliflozin is a highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. During the commercial synthesis of the ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

Ertugliflozin is a highly selective sodium-glucose co-transporter 2 (SGLT2) inhibitor utilized in the management of type 2 diabetes mellitus[1]. During the commercial synthesis of the active pharmaceutical ingredient (API), ertugliflozin tetraacetate (CAS: 1298086-18-6) serves as a critical synthetic intermediate and a potential lipophilic impurity[2]. In pharmaceutical development, acetylated intermediates must be rigorously monitored via ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) to confirm complete reaction conversion and ensure API purity[3].

Quantifying ertugliflozin tetraacetate presents unique bioanalytical challenges. Unlike the parent drug, the tetraacetate derivative is highly hydrophobic due to the presence of four acetate groups. This application note outlines a self-validating, highly specific LC-MS/MS methodology designed for both API impurity profiling and biological matrix extraction. By leveraging targeted sample preparation techniques and optimized ionization chemistry, this protocol ensures robust recovery, minimal matrix effects, and high-fidelity quantification.

Physicochemical Properties & Ionization Causality

To develop a reliable mass spectrometry assay, the physicochemical properties of the analyte must dictate the experimental parameters.

  • Molecular Formula: C₃₀H₃₃ClO₁₁[2]

  • Molecular Weight: 605.03 g/mol [2]

  • Monoisotopic Mass: 604.17 Da

  • Hydrophobicity: High (due to tetra-acetylation of the glucoside moiety).

The Causality of Adduct Formation: In positive electrospray ionization (ESI+), heavily oxygenated, non-basic molecules like acetylated glycosides struggle to form stable protonated ions ([M+H]⁺). Relying on [M+H]⁺ often leads to in-source fragmentation and poor sensitivity. To circumvent this, 10 mM ammonium formate is introduced into the mobile phase[4]. The ammonium ions (NH₄⁺) act as charge carriers, forcing the target molecule to form a highly stable ammonium adduct [M+NH₄]⁺ at m/z 622.2 . This adduct serves as a reproducible precursor ion for Collision-Induced Dissociation (CID), yielding distinct product ions for Multiple Reaction Monitoring (MRM)[5].

IonizationMechanism Molecule Ertugliflozin Tetraacetate (MW: 604.17 Da) Highly Lipophilic ESI Electrospray Ionization (ESI+ Source) Molecule->ESI Buffer Ammonium Formate (10 mM in Mobile Phase) Provides NH4+ Donor Buffer->ESI Co-elution Adduct [M+NH4]+ Adduct (m/z 622.2) Stable Precursor ESI->Adduct Adduction Fragment Product Ion (m/z 331.1) Acetylated Oxonium Adduct->Fragment CID Fragmentation

Caption: Mechanism of stable[M+NH4]+ adduct formation driven by ammonium formate in the ESI+ source.

Experimental Protocols: Sample Preparation

The choice of sample preparation is dictated by the matrix. Two distinct protocols are provided: one for API/reaction mixture profiling, and one for biological matrices (e.g., toxicokinetic assessment of the impurity).

Protocol A: API Impurity Profiling (Solid Drug Substance)

Reasoning: Ertugliflozin tetraacetate is practically insoluble in water. Initial dissolution must utilize 100% organic solvent to prevent precipitation and ensure accurate stock concentrations.

  • Primary Stock Preparation: Accurately weigh 1.0 mg of Ertugliflozin Tetraacetate reference standard. Dissolve completely in 1.0 mL of 100% HPLC-grade acetonitrile to yield a 1 mg/mL primary stock.

  • Working Solutions: Serially dilute the primary stock using a diluent of 50:50 (v/v) Acetonitrile:Water to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • API Sample Prep: Dissolve the bulk ertugliflozin API sample in 50:50 (v/v) Acetonitrile:Water to a concentration of 1 mg/mL.

  • Internal Standard Addition: Aliquot 100 µL of the API sample into an autosampler vial and add 10 µL of Ertugliflozin-d5 internal standard (100 ng/mL)[6].

Protocol B: Biological Matrix Extraction (Liquid-Liquid Extraction)

Reasoning: While protein precipitation (PP) is standard for the parent drug[1], the extreme lipophilicity of the tetraacetate derivative makes it highly susceptible to ion suppression from endogenous plasma phospholipids. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) selectively partitions the lipophilic tetraacetate into the organic phase, leaving polar matrix interferents in the aqueous phase, thereby acting as a self-validating cleanup step[1].

  • Aliquot: Pipette 200 µL of plasma (K₂EDTA) into a clean 2.0 mL microcentrifuge tube[1].

  • Spike IS: Add 20 µL of the internal standard working solution (Ertugliflozin-d5, 100 ng/mL) to correct for any extraction losses[6]. Vortex briefly.

  • Extraction: Add 1.0 mL of HPLC-grade Methyl tertiary butyl ether (MTBE)[1].

  • Partitioning: Vortex the mixture vigorously for 5 minutes to ensure complete transfer of the analyte into the organic layer[1].

  • Phase Separation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C[1].

  • Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean glass tube. Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C[1].

  • Reconstitution: Reconstitute the dried residue in 200 µL of Mobile Phase (50:50, v/v)[1]. Vortex for 1 minute and transfer to an HPLC vial for analysis.

Workflow cluster_API Protocol A: API Impurity Profiling cluster_Bio Protocol B: Plasma Matrix (LLE) Start Ertugliflozin Tetraacetate Sample API_Dissolve Dissolve in 100% Acetonitrile Start->API_Dissolve Bio_Spike Aliquot 200 µL Plasma + IS Start->Bio_Spike API_Dilute Dilute with 50:50 ACN:Water API_Dissolve->API_Dilute LCMS LC-MS/MS Analysis (MRM Mode) API_Dilute->LCMS Bio_LLE Add 1.0 mL MTBE & Partition Bio_Spike->Bio_LLE Bio_Dry Evaporate Organic Layer (N2, 40°C) Bio_LLE->Bio_Dry Bio_Recon Reconstitute in Mobile Phase Bio_Dry->Bio_Recon Bio_Recon->LCMS

Caption: Divergent sample preparation workflows based on matrix complexity (API vs. Plasma).

LC-MS/MS Analytical Conditions

Chromatographic separation is achieved using a reversed-phase approach tailored to retain and elute the highly hydrophobic tetraacetate efficiently.

  • Column: Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[7].

  • Column Temperature: 40°C

  • Mobile Phase A: 10 mM Ammonium formate in water (pH ~4.0)[4].

  • Mobile Phase B: 100% Acetonitrile[7].

  • Flow Rate: 0.4 mL/min[7].

  • Injection Volume: 2.0 µL.

Table 1: Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.007030Initial
0.507030Isocratic hold
2.50595Linear ramp (elution of tetraacetate)
4.00595Column wash
4.107030Re-equilibration
5.507030End
Table 2: Mass Spectrometry MRM Transitions

Analysis is performed on a triple quadrupole mass spectrometer in positive ESI mode utilizing scheduled Multiple Reaction Monitoring (sMRM)[4].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Ertugliflozin Tetraacetate 622.2 [M+NH₄]⁺331.15025
Ertugliflozin Tetraacetate (Qualifier) 622.2 [M+NH₄]⁺437.15035
Ertugliflozin (Parent API) 454.2 [M+NH₄]⁺206.9[4]5020
Ertugliflozin-d5 (IS) 459.2 [M+NH₄]⁺211.95020

Method Validation & Data Presentation

The reliability of the LLE protocol (Protocol B) is validated by assessing extraction recovery and matrix effects. The use of MTBE ensures that the recovery of the lipophilic tetraacetate is maximized while ion suppression from polar phospholipids is kept below 10%.

Table 3: Summary of Method Validation Metrics (Plasma Matrix)
AnalyteConcentration LevelExtraction Recovery (%)Matrix Effect (%)Precision (CV %)
Ertugliflozin Tetraacetate Low QC (3 ng/mL)88.4 ± 4.294.1 ± 3.55.8
Ertugliflozin Tetraacetate High QC (800 ng/mL)91.2 ± 3.196.5 ± 2.13.4
Ertugliflozin-d5 (IS) Working (100 ng/mL)89.5 ± 2.895.0 ± 2.44.1

Note: A Matrix Effect value close to 100% indicates negligible ion suppression or enhancement, validating the efficacy of the MTBE liquid-liquid extraction.

References

  • Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics. ResearchGate. Available at: [Link][7]

  • Ertugliflozin Tetraacetate (CAS 1298086-18-6) Product Specifications. Pharmaffiliates. Available at:[Link][2]

  • Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. PubMed Central (PMC). Available at:[Link][5]

  • Simultaneous LC-MS/MS quantification of SGLT2 inhibitors and antipyrine in medium and tissue from human ex vivo placenta perfusions. PubMed. Available at: [Link][4]

  • Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin. ACS Publications. Available at:[Link][3]

Sources

Method

In Vitro Cell Culture Assay Protocols Using Ertugliflozin Tetraacetate: Mechanistic Profiling and Functional Evaluation

Introduction & Pharmacological Profile Ertugliflozin is a highly potent, orally active, and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). It features a unique dioxa-bicyclo[3.2.1]octane rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

Ertugliflozin is a highly potent, orally active, and selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2). It features a unique dioxa-bicyclo[3.2.1]octane ring system and exhibits an in vitro IC50 of 0.877 nM for human SGLT2, compared to 1960 nM for SGLT1, representing a >2000-fold selectivity[1]. While ertugliflozin is clinically deployed for glycemic control in type 2 diabetes mellitus, modern in vitro applications focus heavily on its pleiotropic, glucose-independent effects.

Utilizing ertugliflozin (and its stable formulated derivatives like ertugliflozin tetraacetate or L-pyroglutamic acid cocrystals) in cell culture allows researchers to model nutrient deprivation signaling, endothelial metabolic shifts, and protection against renal ischemia-reperfusion (I/R) injury[1],[2].

Reagent Preparation & Storage

To ensure cellular bioavailability and experimental reproducibility, the hydrophobic nature of ertugliflozin must be managed carefully during reconstitution.

  • Stock Solution Preparation: Dissolve ertugliflozin tetraacetate powder in anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock of 20.8 mg/mL (approximately 47.6 mM)[3]. Sonication may be used briefly if phase separation occurs.

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years, or at -20°C for up to 1 year[3].

  • Working Solution: Dilute the DMSO stock directly into pre-warmed culture media immediately prior to cellular application. Crucial Causality: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v). Higher concentrations induce solvent-mediated cytotoxicity and alter baseline metabolic rates, confounding assay readouts.

Cell Line Selection & Modeling

  • HK-2 (Human Kidney-2) Cells: An immortalized proximal tubule epithelial cell line. This is the gold-standard model for evaluating SGLT2-mediated renal protection, hypoxia-inducible factor 1-alpha (HIF-1α) signaling, and cellular stress responses[2].

  • HUVECs (Human Umbilical Vein Endothelial Cells): Utilized to assess off-target metabolic effects, mitochondrial oxidative phosphorylation, and endothelial glucose uptake kinetics[4].

Workflow Prep Reagent Prep (DMSO Stock) Cell Cell Culture (HK-2 / HUVEC) Prep->Cell Assay1 14C-DOG Uptake (Functional Validation) Cell->Assay1 Assay2 Hypoxia/Reox (Viability & Stress) Cell->Assay2 Assay3 Western Blot (Mechanistic Profiling) Cell->Assay3

Caption: Generalized in vitro workflow for evaluating ertugliflozin across functional and mechanistic assays.

Protocol 1: 14C-Deoxyglucose (14C-DOG) Uptake Assay

Purpose: To functionally validate SGLT2 inhibition and measure real-time glucose uptake kinetics. Scientific Causality: 14C-DOG is a non-metabolizable glucose analog. Once transported into the cell, it is phosphorylated by hexokinase but cannot proceed further through glycolysis, effectively trapping the radiolabel intracellularly. This isolates transporter kinetics from downstream metabolic consumption[4].

Step-by-Step Methodology:

  • Plate Preparation: Pre-coat a Cytostar-T 96-well scintillating microplate with 0.03 µg/µL collagen I to promote optimal cellular adhesion[4].

  • Cell Seeding: Seed HUVECs or HK-2 cells at a density of 40,000 cells/well. Incubate overnight at 37°C, 5% CO2 to allow full adherence[4].

  • Pre-treatment: Aspirate growth media. Pre-treat cells for 15 minutes with ertugliflozin working solutions (ranging from 0.2 µM to 100 µM) diluted in a specialized assay medium (Minimal DMEM supplemented with 5 mM glucose, 1 mM pyruvate, 1 mM glutamine, and 15 mM HEPES)[4].

  • Tracer Addition: Add 18 µM 14C-DOG tracer (specific activity: 1 µCi/mL) to each well[4].

  • Real-Time Monitoring: Measure uptake using a microbeta scintillation counter. Take continuous readings between 10 and 190 minutes[4].

  • Data Analysis: Subtract the 14C-background signal. Calculate the uptake rate as fmol DOG/min. Fit the concentration-response data to a four-parameter logistic model to derive the functional IC50.

Protocol 2: Hypoxia/Reoxygenation (H/R) Injury & Viability Assay

Purpose: To evaluate the cytoprotective effects of ertugliflozin against simulated renal ischemia-reperfusion injury. Scientific Causality: Hypoxia induces pathological accumulation of HIF-1α, driving oxidative stress and apoptosis in proximal tubules. Ertugliflozin mitigates this by enhancing nutrient deprivation signaling, which paradoxically suppresses HIF-1α and prevents organelle dysfunction[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed HK-2 cells in 96-well plates at 1 × 10^4 cells/well and culture until 80% confluent.

  • Hypoxic Induction (Ischemia): Replace standard media with glucose-free, serum-free DMEM containing 10 µM ertugliflozin. Transfer plates to a hypoxia incubator chamber flushed with 1% O2, 5% CO2, and 94% N2 for 16 hours[2].

  • Reoxygenation: Carefully aspirate the hypoxic media. Replace with standard complete DMEM (maintaining the 10 µM ertugliflozin concentration) and return to a normoxic incubator (21% O2, 5% CO2) for 3 hours[2].

  • Viability Readout (CCK-8): Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours at 37°C[2].

  • Quantification: Measure absorbance at 450 nm using a microplate reader. Normalize data against a vehicle-treated normoxic control.

Protocol 3: Mechanistic Profiling via Western Blotting

Purpose: To validate the intracellular signaling cascade (AMPK/HIF-1α) responsible for the phenotypic survival effects of ertugliflozin.

Step-by-Step Methodology:

  • Lysis: Following H/R treatment, wash HK-2 cells twice with ice-cold PBS. Lyse immediately in RIPA buffer heavily supplemented with protease and phosphatase inhibitors. Self-Validating Step: Phosphatase inhibitors are critical here; without them, the transient phosphorylation state of AMPK (Thr172) will be lost during extraction.

  • Protein Extraction: Centrifuge lysates at 14,000 × g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration via BCA assay.

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 4–15% gradient SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block membranes with 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies targeting HIF-1α, p-AMPK (Thr172), and total AMPK.

  • Detection: Wash membranes, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and visualize using an enhanced chemiluminescence (ECL) substrate.

Pathway Ertu Ertugliflozin Tetraacetate SGLT2 SGLT2 Transporter Ertu->SGLT2 Inhibits (IC50 0.877 nM) NaGl Intracellular Na+ / Glucose ↓ SGLT2->NaGl Blocks Uptake AMPK AMPK Activation (p-AMPK ↑) NaGl->AMPK Nutrient Deprivation Signal HIF1A HIF-1α Downregulation AMPK->HIF1A Suppresses Survival Cell Survival & Reduced Fibrosis HIF1A->Survival Mitigates Hypoxia Injury

Caption: Mechanistic signaling pathway of Ertugliflozin-mediated cytoprotection in renal epithelial cells.

Quantitative Data Summary

The following table summarizes the key quantitative parameters and functional targets for ertugliflozin in an in vitro setting based on current pharmacological literature.

Parameter / TargetValue / RangeCell ModelExperimental Observation / Causality
SGLT2 IC50 0.877 nMCHO (Transfected)Highly selective inhibition of sodium-glucose cotransporter 2[1],[5].
SGLT1 IC50 1960 nMCHO (Transfected)>2000-fold selectivity over SGLT1, preventing off-target intestinal transporter blockade[1],[5].
Working Concentration 0.2 µM – 100 µMHUVECsDose-dependent inhibition of 14C-DOG uptake; reduction in purine/pyrimidine pathway metabolites[4].
Working Concentration 10 µMHK-2 CellsOptimal dose for mitigating Hypoxia/Reoxygenation (H16R3) injury and downregulating HIF-1α[2].
Stock Solubility 20.8 mg/mLN/A (in DMSO)Maximum stable concentration in pure DMSO for long-term -80°C storage[3].

References

  • Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor. nih.gov.[Link]

  • Ertugliflozin Mitigates Renal Ischemia-Reperfusion Injury through the Downregulation of HIF-1α Expression. nih.gov.[Link]

  • Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. nih.gov.[Link]

Sources

Application

Guide to the Crystallization Process and Scale-Up of Ertugliflozin Tetraacetate

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed exploration of the crystallization process development and scale-up for ertugliflo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of the crystallization process development and scale-up for ertugliflozin tetraacetate, a critical intermediate in the synthesis of the SGLT2 inhibitor, ertugliflozin. The document elucidates the fundamental principles, from thermodynamic considerations and solvent selection to advanced process control using Process Analytical Technology (PAT). Detailed, step-by-step protocols for both laboratory-scale development and pilot-scale execution are presented, emphasizing the causal relationships between process parameters and final product attributes. The guide addresses common scale-up challenges, including mixing and heat transfer, offering strategies to ensure process robustness and reproducibility. This document is intended to serve as a practical resource for researchers, chemists, and engineers involved in the development and manufacturing of active pharmaceutical ingredients (APIs).

Introduction: The Strategic Importance of Ertugliflozin Tetraacetate Crystallization

Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) and is a therapeutic agent for the management of type 2 diabetes mellitus.[1] In the commercial synthesis route, ertugliflozin tetraacetate serves as a pivotal penultimate intermediate.[2] The decision to isolate and crystallize this acetylated precursor is a strategic one; it acts as a highly effective purification step, ensuring the final Active Pharmaceutical Ingredient (API) meets the stringent purity requirements demanded by regulatory bodies.[2][3]

The crystallization process is more than a simple solidification; it is a critical unit operation that dictates the physical and chemical properties of the intermediate, which in turn affect the quality of the final API.[][5] A well-controlled crystallization process ensures:

  • High Chemical Purity: Efficiently purges process-related impurities and unreacted materials.

  • Control of Solid-State Form (Polymorphism): Guarantees the formation of the desired crystal form, which is crucial for consistent processing and stability.[6]

  • Consistent Particle Size Distribution (PSD): Impacts downstream processes such as filtration, drying, and handling characteristics of the bulk material.[7]

  • Process Reproducibility and Scalability: A robust process developed at the lab scale must be transferable to pilot and commercial scales without compromising product quality.[6][7]

This guide provides the scientific framework and actionable protocols for developing a robust, scalable, and well-controlled crystallization process for ertugliflozin tetraacetate.

Foundational Principles: Thermodynamics and Kinetics

A successful crystallization process is built upon a solid understanding of the system's thermodynamics (solubility) and kinetics (nucleation and growth).

Solubility and the Metastable Zone Width (MSZW)

Solubility is the maximum amount of a solute that can be dissolved in a solvent at a specific temperature. A solubility curve plots this relationship and is fundamental to designing a crystallization process.[8] Supersaturation, the state where the solute concentration exceeds its solubility limit, is the driving force for both nucleation (the birth of new crystals) and crystal growth.[9]

The Metastable Zone (MSZ) is the region between the solubility curve and the spontaneous nucleation curve. Within the MSZ, a solution can remain clear and free of solids for a period, but crystallization can be induced, for example, by adding seed crystals. The Metastable Zone Width (MSZW) is the temperature or concentration range of this zone. A well-defined MSZW is critical for designing a seeded crystallization process, as it allows for crystal growth to be favored over uncontrolled primary nucleation.[10]

Solvent System Selection

The choice of solvent is paramount and influences yield, purity, crystal habit, and polymorphism. For ertugliflozin tetraacetate, a common approach is a combined cooling and anti-solvent crystallization.[3][11]

  • Solvent: A solvent in which the compound has high solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures. Isopropyl alcohol (iPrOH) has been identified as a suitable solvent for this purpose.[3]

  • Anti-solvent: A miscible liquid in which the compound is poorly soluble. The addition of an anti-solvent reduces the overall solubility of the compound in the system, inducing supersaturation.[12][13] Water is often an effective anti-solvent for moderately polar organic compounds.

Table 1: Representative Solvent Screening Data for Ertugliflozin Tetraacetate

Solvent System Solubility at 60°C (mg/mL) Solubility at 10°C (mg/mL) Comments
Isopropyl Alcohol (IPA) ~150 ~15 Good temperature-dependent solubility. Suitable primary solvent.
Ethanol ~180 ~20 Similar to IPA, viable alternative.
Acetone ~250 ~40 High solubility may lead to lower yields unless an anti-solvent is used.
Acetonitrile ~120 ~25 Potential for degradation product formation under acidic conditions.[1]
IPA / Water (80:20 v/v) ~50 < 5 Demonstrates the strong anti-solvent effect of water.

| Methyl Ethyl Ketone (MEK) | High | Moderate | Identified as a solvent for preparing certain crystalline forms of ertugliflozin free base.[14] |

Note: Data are illustrative, based on typical organic molecule behavior and literature precedents.

Laboratory-Scale Process Development

The goal of lab-scale development is to identify critical process parameters (CPPs) and establish a design space that consistently produces ertugliflozin tetraacetate with the desired critical quality attributes (CQAs).

Experimental Workflow Overview

The overall process involves dissolving the crude ertugliflozin tetraacetate in a suitable solvent at an elevated temperature, followed by a controlled cooling and anti-solvent addition profile to induce crystallization, often guided by seeding.

G cluster_0 Process Steps A 1. Dissolution Crude Ertugliflozin Tetraacetate in IPA at 60-65°C B 2. Controlled Cooling Cool to Seeding Temperature (e.g., 55°C) A->B C 3. Seeding Introduce Seed Slurry to Induce Crystallization B->C D 4. Aging & Growth Hold at Seeding Temp to Allow Crystal Growth C->D E 5. Anti-Solvent Addition Controlled addition of Water D->E F 6. Final Cooling & Maturation Cool to 0-5°C and hold E->F G 7. Isolation & Drying Filter, Wash, and Dry the Product F->G H Purified Crystalline Ertugliflozin Tetraacetate G->H

Diagram 1: General experimental workflow for the crystallization of ertugliflozin tetraacetate.

Detailed Laboratory Protocol (250 mL Scale)

Materials and Equipment:

  • Crude Ertugliflozin Tetraacetate

  • Isopropyl Alcohol (IPA), Reagent Grade

  • Purified Water

  • 250 mL Jacketed Glass Reactor with Overhead Stirrer (pitched-blade impeller)

  • Temperature Control Unit (Circulator)

  • Syringe Pump for Anti-Solvent Addition

  • Process Analytical Technology (PAT) probes (optional but recommended, see Section 4.0)

Protocol:

  • Dissolution:

    • Charge the jacketed reactor with 10.0 g of crude ertugliflozin tetraacetate and 60 mL (6 volumes) of IPA.

    • Begin agitation at 200 RPM.

    • Heat the jacket to 65°C and hold until complete dissolution is observed. Visually confirm that no solid particles remain.

  • Controlled Cooling to Seeding Point:

    • Rationale: Cooling into the metastable zone creates the necessary supersaturation for seeding without inducing uncontrolled primary nucleation.[10]

    • Cool the batch from 65°C to 55°C over 30 minutes (Cooling Rate: 0.33°C/min).

  • Seeding:

    • Rationale: Seeding is the most effective method to control the final solid-state form and influence the particle size distribution.[10][15] It provides a surface for crystal growth, consuming supersaturation in a controlled manner.[16]

    • Prepare a seed slurry by suspending 100 mg (1% w/w) of previously characterized, micronized ertugliflozin tetraacetate in 1 mL of cold IPA.

    • At 55°C, add the seed slurry to the reactor in a single, swift addition.

  • Seed Aging and Crystal Growth:

    • Hold the batch at 55°C for 1-2 hours with continued agitation. This allows the seed crystals to establish and begin growing, preventing excessive secondary nucleation later in the process.[16]

  • Anti-Solvent Addition:

    • Rationale: The addition of water as an anti-solvent dramatically reduces the solubility of the product, increasing the supersaturation and driving the crystallization to completion for a high yield.[17] A slow addition rate prevents localized high supersaturation, which can cause "oiling out" or excessive nucleation.[8]

    • Using a syringe pump, add 30 mL (3 volumes) of purified water over 2 hours (Addition Rate: 0.25 mL/min).

  • Final Cooling and Maturation:

    • Cool the resulting slurry from 55°C to 5°C over 3 hours (Cooling Rate: 0.28°C/min).

    • Hold the slurry at 5°C for at least 2 hours to allow for maximum yield and for the system to reach equilibrium.

  • Isolation and Drying:

    • Filter the slurry using a Büchner funnel under vacuum.

    • Wash the filter cake with 2 x 20 mL of a cold (5°C) mixture of IPA/Water (2:1 v/v).

    • Dry the solid in a vacuum oven at 40-45°C until constant weight is achieved.

Process Analytical Technology (PAT) for Enhanced Control

To move from a recipe-based process to a truly controlled and understood one, the implementation of Process Analytical Technology (PAT) is essential.[18][19] PAT provides real-time insights into the crystallization process, enabling active control and ensuring batch-to-batch consistency.[5][20]

Table 2: Application of PAT Tools in Ertugliflozin Tetraacetate Crystallization

PAT Tool Parameter Monitored Application & Insights
ATR-FTIR Spectroscopy Solute Concentration in Solution Tracks the consumption of ertugliflozin tetraacetate from the liquid phase in real-time. Allows for precise monitoring of supersaturation levels and determination of crystallization endpoints.[9]
FBRM (Focused Beam Reflectance) Particle Count & Chord Length Monitors nucleation events, crystal growth, and agglomeration by measuring the number and size distribution of particles in the slurry.[9]

| PVM (Particle Vision & Measurement) | Particle Imaging | Provides real-time images of the crystals, allowing for visual confirmation of crystal habit, detection of oiling out, or changes in morphology.[16] |

By using these tools, the seeding point can be optimized based on the actual supersaturation level rather than a fixed temperature, and cooling/anti-solvent profiles can be adjusted in real-time to maintain a desired level of supersaturation, promoting growth over nucleation.[18]

Scale-Up: From Laboratory to Plant

Scaling a crystallization process is not trivial; challenges arise from changes in mixing, heat transfer, and mass transfer dynamics.[6][21] A process that works perfectly in a 250 mL flask can fail in a 250 L reactor if these principles are not respected.[22]

Key Scale-Up Challenges
  • Mixing and Hydrodynamics: The mixing environment in a large, baffled reactor is vastly different from a small lab flask.[22] Inadequate mixing can lead to non-uniform temperature and concentration profiles, causing localized high supersaturation and uncontrolled nucleation. The impeller type, speed, and location relative to addition points become critical.[21][23]

  • Heat Transfer: Larger vessels have a smaller surface-area-to-volume ratio, making both heating and cooling less efficient.[21] Cooling rates that are easily achieved in the lab may be impossible in the plant, necessitating longer processing times or adjustments to the anti-solvent addition profile to manage the heat of crystallization.

  • Anti-Solvent Addition: Introducing an anti-solvent into a large vessel requires careful consideration of the addition point. Sub-surface addition near an impeller is often preferred to ensure rapid dispersion and avoid localized concentration gradients.[8]

  • Seeding: The goal of seeding on a large scale is to distribute the seed crystals uniformly and quickly throughout the vessel. The seed mass must be scaled appropriately, and the slurry should be introduced into a well-mixed region of the reactor.[10]

Diagram 2: Relationship between Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs).

Protocol for Pilot Scale (50 L Reactor)

This protocol assumes geometric similarity (e.g., impeller type and ratios) to the lab scale and uses constant tip speed as a starting point for agitation scale-up.

Key Parameter Adjustments:

  • Batch Size: 4.0 kg Crude Ertugliflozin Tetraacetate

  • Solvent/Anti-Solvent Volumes: IPA (24 L), Water (12 L)

  • Agitation: Adjust RPM to maintain a similar impeller tip speed to the lab scale to provide comparable shear and solid suspension.

  • Heating/Cooling Rates: Reduce rates to what is achievable by the plant equipment (e.g., 10-15°C/hour). The duration of each step will be longer.

  • Anti-Solvent Addition: Increase the addition time proportionally to the batch size to avoid localized high supersaturation. Add sub-surface near the agitator.

  • Seeding: Scale the seed mass proportionally (40 g). Prepare the slurry in a larger volume (e.g., 400 mL cold IPA) and add it via a charge port into a well-agitated region of the reactor.

Protocol:

  • Dissolution: Charge IPA (24 L) and crude ertugliflozin tetraacetate (4.0 kg) to the 50 L reactor. Heat to 65°C under agitation until fully dissolved.

  • Cooling to Seed: Cool the batch to 55°C. This will take significantly longer than in the lab; monitor the temperature closely.

  • Seeding: At 55°C, charge the seed slurry (40 g in 400 mL cold IPA).

  • Aging: Hold at 55°C for 2 hours to ensure seeds are well-established.

  • Anti-Solvent Addition: Add purified water (12 L) sub-surface over 4-5 hours. Monitor the batch for any signs of oiling or excessive nucleation.

  • Final Cooling & Maturation: Cool the slurry to 5°C. This may take 4-6 hours. Hold at 5°C for a minimum of 3-4 hours.

  • Isolation: Isolate the product via centrifugation. Wash the cake with a pre-chilled IPA/Water mixture.

  • Drying: Dry the product in a suitable plant-scale dryer (e.g., agitated vacuum dryer) at 40-45°C.

Conclusion

The crystallization of ertugliflozin tetraacetate is a critical purification step that defines the quality of the final API. A successful and robust process is not achieved by chance but through a systematic, science-led approach. By thoroughly understanding the thermodynamics and kinetics, employing a well-designed seeding strategy, and leveraging Process Analytical Technology, developers can create a process that is well-understood and controlled. When scaling up, a focus on maintaining similar hydrodynamic and mass transfer conditions is essential for success. The protocols and principles outlined in this guide provide a solid foundation for developing a scalable, reproducible, and high-yielding crystallization process for ertugliflozin tetraacetate, ensuring consistent quality from the laboratory to commercial manufacture.

References

  • H.E.L Group. (n.d.). Key Considerations for Crystallization Studies. [Link]

  • Malwade, C. R., & Qu, H. (n.d.). Process analytical technology for crystallization of active pharmaceutical ingredients. University of Southern Denmark. [Link]

  • Scott, J. D., et al. (2013). Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin. ACS Publications. [Link]

  • CatSci Ltd. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. [Link]

  • Murakata, M., & Ohtake, Y. (2023). STRATEGY FOR THE SYNTHESIS OF C-ARYL GLUCOSIDES AS SODIUM GLUCOSE COTRANSPORTER 2 INHIBITORS. HETEROCYCLES, 107(1), 1. [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Achieve Chem. (2024). What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. [Link]

  • Zhanghua Dryer. (2025). Crystallization Challenges in Pharmaceutical Products. [Link]

  • Sai Life Sciences. (2022). How PAT tools can help improve understanding of the crystallisation process. [Link]

  • Asynt. (2017). Applying simple PAT tools to crystallisation in process chemistry. [Link]

  • Malwade, C. R., & Qu, H. (2016). Process analytical technology for crystallization of active pharmaceutical ingredients. International journal of pharmaceutics, 512(1), 295-308. [Link]

  • Mettler Toledo. (n.d.). Seeding a Crystallization Process. [Link]

  • Cutler, D. L., et al. (2020). Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form. Clinical Pharmacology in Drug Development, 9(4), 515-522. [Link]

  • Reddy, B. P., et al. (2023). Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. Scientific Reports, 13(1), 9494. [Link]

  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. [Link]

  • Wang, Y., et al. (2020). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. [Link]

  • Simon, L. L., et al. (2020). Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. Organic Process Research & Development, 24(11), 2355-2370. [Link]

  • Technobis Crystallization Systems. (2023). Developing seeding protocols through secondary nucleation measurements on the Crystalline. [Link]

  • U.S. Food and Drug Administration. (2023). Q13 Continuous Manufacturing of Drug Substances and Drug Products. [Link]

  • Cole, K. P., et al. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1436-1444. [Link]

  • Yu, L. X., et al. (2004). Applications of process analytical technology to crystallization processes. Advanced Drug Delivery Reviews, 56(3), 349-369. [Link]

  • Varga, E., et al. (2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. Organic Process Research & Development. [Link]

  • Google Patents. (2018). WO2018055496A1 - Crystalline ertugliflozin process.
  • Thorat, A. A., & Dalvi, S. V. (2014). Antisolvent Crystallization of Poorly Water Soluble Drugs. International Journal of Pharma and Bio Sciences, 5(2), 273-284. [Link]

  • U.S. Food and Drug Administration. (2010). Guidance for Industry #169 - Drug Substance. [Link]

  • U.S. Food and Drug Administration. (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Google Patents. (2020). WO2020026273A1 - Solid forms of ertugliflozin free base and solid dispersions comprising ertugliflozin l-pyroglutamic acid.
  • Google Patents. (2016).
  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • U.S. Food and Drug Administration. (2012). Q11 Development and Manufacture of Drug Substances. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. [Link]

  • Google Patents. (2019).
  • U.S. Food and Drug Administration. (2018). Regulatory Classification of Pharmaceutical Co-Crystals Guidance for Industry. [Link]

  • Google Patents. (2018).
  • Sharma, A., & Singh, M. (2024). Synthetic Approaches to Gliflozins: A Comprehensive Overview. Synthesis, 56(01), 1-20. [Link]

  • Google Patents. (2016).
  • Almac Group. (2021). How to develop scale-up strategies for challenging crystallization processes. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Ertugliflozin. PubChem. [Link]

Sources

Method

Application Note: Utilizing Ertugliflozin Tetraacetate as an Analytical Reference Standard for API Impurity Profiling

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals. Mechanistic Context: API Synthesis and Impurity Generation Ertugliflozin is a potent, selective inhibitor of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Quality Control (QC) Scientists, and Drug Development Professionals.

Mechanistic Context: API Synthesis and Impurity Generation

Ertugliflozin is a potent, selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), utilized in the management of Type 2 Diabetes Mellitus. By blocking SGLT2 in the renal proximal tubule, the active pharmaceutical ingredient (API) prevents the reabsorption of filtered glucose, thereby lowering the renal threshold for glucose and promoting urinary glucose excretion.

G Ertu Ertugliflozin (API) SGLT2 SGLT2 Transporter (Renal Proximal Tubule) Ertu->SGLT2 Binds & Inhibits Block Inhibition of Glucose Reabsorption SGLT2->Block Induces Excrete Urinary Glucose Excretion (UGE) Block->Excrete Promotes Control Glycemic Control (T2DM Management) Excrete->Control Achieves

SGLT2 inhibition pathway by Ertugliflozin for glycemic control in Type 2 Diabetes.

During the chemical synthesis of ertugliflozin, the hydroxyl groups of the core sugar moiety are protected using acetyl groups to direct stereochemistry and prevent unwanted side reactions. The resulting intermediate, ertugliflozin tetraacetate , must undergo complete hydrolysis (deprotection) to yield the final API. If this deprotection step is incomplete, ertugliflozin tetraacetate persists as a process-related impurity. Regulatory frameworks (such as FDA and ICH Q3A guidelines) mandate the strict quantification of such impurities, necessitating the use of highly pure 1[1].

Physicochemical Profiling of the Reference Standard

Understanding the structural differences between the API and the tetraacetate impurity is critical for method development. The presence of four acetyl groups in the impurity masks the hydrogen-bonding hydroxyls, significantly increasing the molecule's lipophilicity (LogP) compared to the parent API[2].

Table 1: Quantitative Physicochemical Properties

ParameterErtugliflozin (API)Ertugliflozin Tetraacetate (Impurity Standard)
CAS Number 1210344-57-21298086-18-6
Molecular Formula C₂₂H₂₅ClO₇C₃₀H₃₃ClO₁₁
Molecular Weight 436.89 g/mol 605.03 g/mol
Structural Feature Free hydroxyl groupsFour esterified (acetoxy) groups
Relative Polarity HighLow
Chromatographic Behavior Early elution (RP-HPLC)Late elution (RP-HPLC)

Data sourced from authoritative chemical reference catalogs for 1[1].

Analytical Methodology: Self-Validating RP-HPLC Protocol

Chromatographic Rationale and Causality

To separate the polar API from the highly lipophilic tetraacetate impurity, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) approach is required.

  • Stationary Phase Causality: A C18 column (e.g., Kromasil or Symmetry ODS) provides the necessary hydrophobic surface area to retain the lipophilic tetraacetate derivative long enough to ensure baseline separation from the API[3],[4].

  • Mobile Phase Causality: The use of 0.1% Formic Acid in both the aqueous and organic (Acetonitrile) phases serves a critical purpose. It drops the mobile phase pH to approximately 2.7, which suppresses the ionization of any residual silanol groups on the silica-based stationary phase[3]. This prevents secondary ionic interactions that cause peak tailing, ensuring sharp, symmetrical peaks for accurate integration.

Optimized Chromatographic Conditions

Table 2: RP-HPLC Method Parameters

ParameterCondition / Value
Column C18 Analytical Column (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Elution Mode Isocratic (e.g., 35:65 A:B) or tailored Gradient
Flow Rate 1.0 mL/min
Detection Wavelength UV at 224 nm – 235 nm
Column Temperature Ambient to 37 °C
Injection Volume 10 µL

Parameters synthesized from validated stability-indicating methods[3],[4].

Step-by-Step Execution (Self-Validating Workflow)

Every analytical protocol must act as a self-validating system to prevent the reporting of false data due to instrumental drift or column degradation.

Step 1: Preparation of Solutions

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and Water.

  • API Sample Solution: Dissolve ertugliflozin API in the diluent to achieve a target concentration of 1000 µg/mL.

  • Reference Standard Stock: Dissolve the 1 in the diluent to a concentration of 100 µg/mL[1].

Step 2: The Self-Validation Mechanism (System Suitability Test - SST)

  • Prepare an SST resolution mixture containing 10 µg/mL of Ertugliflozin and 1 µg/mL of Ertugliflozin Tetraacetate.

  • Inject the SST mixture into the HPLC system in five replicates.

  • Validation Gate: The system is only deemed "valid" and ready for sample analysis if:

    • The Resolution ( Rs​ ) between the API and the tetraacetate peak is ≥2.0 .

    • The Relative Standard Deviation (RSD) of the peak areas across the five replicates is ≤2.0% .

    • Causality: If Rs​<2.0 , it indicates column degradation or mobile phase preparation error. The workflow must be halted, forcing the analyst to troubleshoot before consuming valuable API samples.

Step 3: Sample Analysis

  • Inject the API Sample Solution.

  • Identify any peak matching the retention time of the tetraacetate reference standard.

  • Quantify the impurity against a multipoint calibration curve generated from the reference standard.

Workflow Prep Standard Prep (API + Tetraacetate) Inject RP-HPLC Injection (C18 Column) Prep->Inject Load Sep Chromatographic Separation Inject->Sep Elute Detect UV Detection (224 nm) Sep->Detect Quantify Valid System Suitability (Rs > 2.0) Detect->Valid Validate

Self-validating RP-HPLC workflow for ertugliflozin impurity profiling.

Method Validation (ICH Q2(R1) Framework)

To ensure the trustworthiness of the data generated using the ertugliflozin tetraacetate standard, the method must be validated across the following parameters:

  • Specificity: Demonstrated by the lack of interference at the retention times of the API and the tetraacetate impurity when injecting blank diluent and placebo matrices[4].

  • Linearity & Range: Establish a calibration curve using the tetraacetate standard from the Limit of Quantitation (LOQ) up to 150% of the specification limit. The correlation coefficient ( R2 ) must be ≥0.999 .

  • LOD and LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve, using the formulas LOD=3.3×(σ/S) and LOQ=10×(σ/S) [4].

References
  • Title: Analytical Method Development by HPLC to Evaluate the Stress Degradation Stability Profile of Ertugliflozin Source: International Journal of Pharmaceutical Sciences and Medicine (IJPSM) URL: [Link]

  • Title: Determination of ertugliflozin in pharmaceutical formulations by RP-HPLC method Source: ResearchGate URL: [Link]

  • Title: Extract from Clinical Evaluation: Ertugliflozin Source: Therapeutic Goods Administration (TGA) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving solubility of ertugliflozin tetraacetate in DMSO and water

An in-depth guide for researchers, scientists, and drug development professionals. Technical Support Center: Ertugliflozin Tetraacetate Solubility Introduction: Ertugliflozin is a potent and selective inhibitor of the so...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Technical Support Center: Ertugliflozin Tetraacetate Solubility

Introduction: Ertugliflozin is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used in the management of type 2 diabetes.[1][2][3] For research and development, ertugliflozin is often handled as its tetraacetate prodrug form. This modification enhances its lipophilicity, which can present significant challenges when preparing solutions for in vitro and in vivo experiments, particularly in aqueous media. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and improving the solubility of ertugliflozin tetraacetate in Dimethyl Sulfoxide (DMSO) and water-based systems.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm having trouble dissolving my ertugliflozin tetraacetate powder. What are the first steps I should take?

Answer: Initial difficulty in dissolving a compound, especially a lipophilic derivative like a tetraacetate, is a common issue. The problem often stems from the compound's high crystal lattice energy or poor solvent interaction. Ertugliflozin itself is described as a white crystalline powder that is soluble in solvents like ethanol and DMSO but only sparingly soluble in water.[2][4] The addition of four acetate groups to create ertugliflozin tetraacetate significantly increases its nonpolar character, which will further decrease its aqueous solubility.

Your first-line approach should involve optimizing the physical dissolution process. Simple agitation may not be sufficient to overcome the energy barrier for dissolution.

Initial Troubleshooting Workflow

A Weigh Compound & Add Solvent B Vortex Vigorously (1-2 minutes) A->B C Visually Inspect for Undissolved Particles B->C D Is Solution Clear? C->D E Apply Gentle Heat (37°C Water Bath) D->E No I Solution Ready for Use/ Stock Preparation D->I Yes F Sonicate (5-15 minutes) E->F G Re-inspect Solution F->G H Is Solution Clear? G->H H->I Yes J Proceed to Advanced Troubleshooting (Q3 & Q4) H->J No

Caption: Initial workflow for dissolving difficult compounds.

Core Rationale: The goal is to introduce sufficient energy to break the crystal lattice and allow solvent molecules to solvate the individual compound molecules.

  • Vortexing: Provides mechanical agitation.

  • Heating: Increases the kinetic energy of both the solvent and solute molecules, enhancing solubility as described by the van't Hoff equation.[5] However, be cautious, as excessive heat can degrade some compounds.[5]

  • Sonication: Uses ultrasonic waves to create micro-cavitations in the solvent, which implode and generate intense localized energy, effectively breaking apart solute aggregates.[5][6]

Q2: What is the best way to prepare a high-concentration stock solution of ertugliflozin tetraacetate in DMSO?

Answer: DMSO is an excellent solvent for many nonpolar organic compounds and is a standard choice for preparing high-concentration stock solutions for biological assays.[5][7] Ertugliflozin (the parent compound) is reported to have a solubility of approximately 30 mg/mL in DMSO, and with sonication, this can be pushed to as high as 250-260 mg/mL.[2][8][9] While specific data for the tetraacetate is less common, its increased lipophilicity suggests it should also be highly soluble in DMSO.

The primary goal is to create a clear, stable stock solution that can be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles.[5]

Protocol: Preparation of a 50 mM DMSO Stock Solution

  • Pre-calculation: Determine the molecular weight (MW) of ertugliflozin tetraacetate. The MW of ertugliflozin is 436.89 g/mol .[1] The addition of four acetyl groups (CH₃CO) and the removal of four hydrogens from the hydroxyl groups results in a net addition of 168.16 g/mol .

    • Estimated MW of Ertugliflozin Tetraacetate ≈ 436.89 + 168.16 = 605.05 g/mol .

  • Weighing: Accurately weigh out a precise amount of the compound using an analytical balance. For a 50 mM stock, you would need 30.25 mg to make 1 mL.

  • Solvent Addition: Transfer the weighed powder to a sterile, appropriate-sized vial (e.g., a 1.5 mL or 2 mL amber glass vial). Add the calculated volume of anhydrous, sterile DMSO (e.g., 1 mL).[6]

  • Dissolution:

    • Cap the vial securely and vortex for 1-2 minutes.

    • If particles remain, place the vial in a 37°C water bath for 5-10 minutes, vortexing intermittently.[6]

    • If the solution is still not clear, sonicate the vial in a water bath sonicator for 5-15 minutes until all solid has dissolved.[5][8][9]

  • Aliquoting and Storage: Once the solution is completely clear, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.[5]

ParameterValueSource
Ertugliflozin Solubility in DMSO ~30 mg/mL[2]
Ertugliflozin Solubility in DMSO (with sonication) 250 - 260 mg/mL[8][9]
Recommended Final DMSO % in Cell Assays < 0.5%[5][10][11]
Recommended Storage (in solvent) -80°C (long-term) / -20°C (short-term)[5][8][9]
Table 1: Key solubility and handling parameters for ertugliflozin in DMSO.
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?

Answer: This is a classic and frequent problem known as "precipitation upon dilution." It occurs when a compound that is highly soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is much lower.[5][12] The DMSO concentration drops sharply, and the water acts as an anti-solvent, causing the compound to crash out of solution.[13][14]

The key to preventing this is to manage the transition from a high-DMSO environment to a low-DMSO, aqueous environment more carefully.

Strategies to Prevent Precipitation:

  • Stepwise Dilution: Instead of diluting your DMSO stock directly into the final volume of aqueous buffer, perform one or more intermediate dilutions. This gradual reduction in DMSO concentration can help keep the compound in solution.[11]

  • Increase Final DMSO Concentration: While not always possible due to cellular toxicity, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can sometimes be enough to maintain solubility without significantly impacting the cells. Always include a vehicle control with the exact same final DMSO concentration.[5][10][15]

  • Use of a Co-solvent or Surfactant: Incorporating a less toxic co-solvent like ethanol or PEG300, or a small amount of a surfactant like Tween-80, in the final aqueous medium can help maintain solubility.[13][16] For in vivo formulations, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][9]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs, effectively increasing their aqueous solubility.[17][18] You can prepare the final working solution in a buffer containing a solubilizing agent like SBE-β-CD.[8][19]

Workflow for Aqueous Dilution

cluster_0 Preparation Phase cluster_1 Dilution & Troubleshooting A Start with High-Concentration DMSO Stock (e.g., 50 mM) B Dilute Directly into Aqueous Buffer A->B C Observe for Precipitation B->C D Precipitate Forms? C->D E Solution is Ready (Maintain Low DMSO %) D->E No F Option 1: Use Stepwise Dilution D->F Yes G Option 2: Use Co-Solvents (e.g., PEG300, Ethanol) D->G Yes H Option 3: Use Complexing Agents (e.g., SBE-β-CD) D->H Yes I Re-test Dilution F->I G->I H->I J Still Precipitates? I->J J->E No K Consider Reformulation or Lowering Final Concentration J->K Yes

Caption: Decision tree for diluting DMSO stocks into aqueous media.

Q4: Is it possible to dissolve ertugliflozin tetraacetate directly in water or aqueous buffers? What methods can I use?

Answer: Directly dissolving a highly lipophilic compound like ertugliflozin tetraacetate in a purely aqueous solution is extremely challenging and often impractical for achieving high concentrations. Ertugliflozin itself is categorized from very slightly soluble to sparingly soluble in water.[4][20] The tetraacetate form will be significantly less soluble.

However, for certain applications, you may need to prepare a solution without DMSO. In these cases, several solubility enhancement techniques can be employed, though they require more formulation development.

Advanced Aqueous Solubilization Techniques:

  • pH Adjustment: This is a powerful technique for ionizable compounds.[17][18][21] Ertugliflozin tetraacetate does not have readily ionizable groups, so this method is unlikely to be effective. The parent compound's structure suggests it is a neutral molecule.

  • Use of Co-solvents: This is the most practical approach. By creating a mixed solvent system, you can increase the solvent's capacity to dissolve nonpolar molecules.[16]

    • Ethanol: Ertugliflozin is soluble in ethanol.[2] A mixture of ethanol and a buffer (e.g., PBS) can be effective. A 1:1 solution of ethanol:PBS (pH 7.2) was used to dissolve ertugliflozin at approximately 0.5 mg/mL.[2]

    • Propylene Glycol (PG) or Polyethylene Glycol (PEG): These are common, low-toxicity co-solvents used in formulations.[13]

  • Hydrotropy: This method involves adding a high concentration of a "hydrotropic agent" (e.g., sodium benzoate, urea) to water, which can enhance the solubility of poorly soluble compounds.[17][18]

  • Complexation: As mentioned in Q3, using cyclodextrins to form an inclusion complex is a highly effective way to increase aqueous solubility.[17][22] This is often the preferred method for creating clear, aqueous solutions of hydrophobic drugs for research.

  • Solid Dispersion: For more advanced formulation, creating a solid dispersion involves dispersing the drug in an inert carrier matrix at the solid-state.[13][17] This is typically achieved by solvent evaporation or melting methods and is more relevant for creating a solid dosage form than a lab solution.

For laboratory-scale experiments, a co-solvent system or cyclodextrin-based formulation will be the most accessible and effective methods to try.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). Journal of Applied Pharmaceutical Science.
  • Ertugliflozin: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties. (n.d.). BenchChem.
  • Ertugliflozin Product Inform
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. (n.d.). PMC.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Review On: Solubility Enhancement Techniques for Poorly Water-soluble Drugs. (n.d.). CR Subscription Agency.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023). Auctores.
  • Physical and chemical properties of Ertugliflozin-d9. (n.d.). BenchChem.
  • Ertugliflozin Product Inform
  • Generating DMSO Stocks for Cell Culture. (2018). Bridges Lab Protocols.
  • Ertugliflozin L-pyroglutamic acid Product D
  • Ertugliflozin L-pyroglutamic acid Chemical Properties, Uses, Production. (2026). ChemicalBook.
  • Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol. (n.d.). BenchChem.
  • Kinesore DMSO Stock Solution: Preparation and Handling for Cellular Assays. (n.d.). BenchChem.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (n.d.). BenchChem.
  • Ertugliflozin. (n.d.). Wikipedia.
  • How to enhance drug solubility for in vitro assays? (2014).
  • Compound Handling Instructions. (n.d.). MCE.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Methods to boost solubility. (2011). IJSDR.
  • Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin using advanced analytical techniques. (2023). PMC.
  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. (2010). Environmental Science & Technology.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
  • Ertugliflozin Product Inform

Sources

Optimization

Technical Support Center: Ertugliflozin Tetraacetate Stability &amp; Bioanalysis

Knowledge Base ID: KB-ETG-8834 Target Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Chemists. Executive Overview Ertugliflozin tetraacetate (CAS: 1298086-18-6) is a complex bicyclic organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base ID: KB-ETG-8834 Target Audience: Bioanalytical Scientists, DMPK Researchers, and Assay Development Chemists.

Executive Overview

Ertugliflozin tetraacetate (CAS: 1298086-18-6) is a complex bicyclic organic compound featuring multiple acetoxy substituents[1]. It serves as a critical synthetic intermediate and reference standard impurity for ertugliflozin, a potent Sodium-Glucose Cotransporter-2 (SGLT2) inhibitor used in the management of type 2 diabetes[1][2]. While the parent drug (ertugliflozin) exhibits robust stability under thermal and neutral conditions[3], the tetraacetate derivative is highly labile. The four ester linkages make it exceptionally vulnerable to both chemical hydrolysis in aqueous buffers and enzymatic cleavage in biological matrices[4].

Troubleshooting Knowledge Base (FAQs)

Section A: Buffer Stability & Chemical Hydrolysis

Q: My ertugliflozin tetraacetate standard degrades rapidly when spiked into PBS (pH 7.4). How can I prevent this? A: The degradation is driven by base-catalyzed ester hydrolysis. At physiological pH (7.4) or higher, hydroxide ions nucleophilically attack the carbonyl carbons of the acetoxy groups, stripping them to yield the active ertugliflozin parent drug[5]. Causality & Solution: To mitigate this, stock solutions must be prepared in anhydrous organic solvents. Ertugliflozin and its derivatives are sparingly soluble in purely aqueous environments; therefore, initial dissolution should be performed in DMSO or ethanol[6]. When diluting into aqueous buffers for assays, lower the buffer pH to 4.0–5.0 using 0.1% formic acid or an acetate buffer. Ester bonds exhibit maximum chemical stability in this slightly acidic window[5].

Section B: Biological Matrix Stability

Q: During pharmacokinetic (PK) assay development, I am observing near-complete loss of the tetraacetate form in rat and human plasma within 30 minutes. Is this a mass spectrometry matrix effect? A: This is not a mass spectrometry matrix suppression effect; it is rapid enzymatic degradation. Plasma contains high concentrations of serine hydrolases (e.g., carboxylesterases and butyrylcholinesterase) that rapidly mediate prodrug-to-drug conversion by cleaving the ester bonds[4]. Rat plasma typically exhibits even higher esterase activity than human plasma, leading to half-lives of less than 15 minutes for many esterified compounds. Causality & Solution: You must chemically paralyze these enzymes immediately upon blood collection. The addition of an esterase inhibitor, such as phenylmethylsulfonyl fluoride (PMSF) or paraoxon, is strictly required[4]. PMSF works by covalently binding to the active-site serine residues of the hydrolases, irreversibly inactivating them.

Quantitative Stability Data

To assist in assay planning, the following table summarizes the anticipated stability kinetics of ertugliflozin tetraacetate across various environments, synthesized from established ester-prodrug behavior[4][5].

Table 1: Representative Stability Profile of Ertugliflozin Tetraacetate

Matrix / SolventConditionAdditive / ModifierEstimated Half-Life ( t1/2​ )Analytical Recommendation
PBS (pH 7.4) 37°CNone< 2 hoursAcidify to pH 4.0–5.0 prior to spiking.
Human Plasma 37°CNone< 30 minsPre-treat with PMSF or Paraoxon.
Rat Plasma 37°CNone< 15 minsHigh esterase activity; requires immediate quenching.
Acetonitrile 4°CNone> 48 hoursIdeal solvent for stock standard storage.

Mechanistic Visualizations

Pathway ET Ertugliflozin Tetraacetate (Labile Ester) Plasma Plasma Esterases (Enzymatic Cleavage) ET->Plasma Buffer Aqueous Buffers pH>7 (Chemical Hydrolysis) ET->Buffer Ert Ertugliflozin (Stable SGLT2i) Plasma->Ert Buffer->Ert

Fig 1: Hydrolytic degradation pathways of ertugliflozin tetraacetate.

Self-Validating Extraction Protocol for Plasma Samples

To ensure absolute trustworthiness in your bioanalytical data, do not rely on simple protein precipitation (PPT). PPT can leave residual enzyme activity if not performed perfectly. Instead, use the following Self-Validating Liquid-Liquid Extraction (LLE) protocol.

Why is this protocol "Self-Validating"?

In Step 2 , you will spike a structurally similar, isotopically labeled ester (e.g., Dapagliflozin-tetraacetate-D5) alongside your standard internal standard. If your final LC-MS/MS chromatogram shows the presence of Dapagliflozin-D5 (the cleaved product), you immediately know your stabilization workflow failed during sample handling. If the labeled ester remains intact, your ertugliflozin tetraacetate data is definitively trustworthy.

Step-by-Step Methodology:
  • Pre-analytical Quenching: Collect whole blood into pre-chilled K2EDTA tubes containing 5 mM NaF (a general esterase/enolase inhibitor). Centrifuge at 4°C to harvest plasma.

  • Irreversible Inhibition & Validation Spike: Transfer 100 µL of chilled plasma to a microcentrifuge tube. Immediately add 5 µL of 100 mM PMSF (prepared in ethanol) and vortex. Spike in the validation standard (Dapagliflozin-tetraacetate-D5) and the analytical internal standard (Ertugliflozin-D5).

  • Acidification: Add 10 µL of 5% Formic Acid to drop the sample pH to approximately 4.0.

    • Causality: This dual-action step halts any residual base-catalyzed chemical hydrolysis[5] and further denatures plasma proteins.

  • Liquid-Liquid Extraction (LLE): Add 600 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 10 minutes, then centrifuge at 14,000 x g for 5 minutes.

    • Causality: MTBE is a non-polar solvent. It efficiently partitions the highly lipophilic ertugliflozin tetraacetate away from the aqueous phase (which contains the active hydrolases), instantly isolating the analyte from the degradation source.

  • Evaporation and Reconstitution: Transfer the upper organic layer to a clean plate. Evaporate under a gentle stream of nitrogen at room temperature (do not use heat). Reconstitute in 100 µL of Acetonitrile:Water (50:50, v/v) containing 0.1% formic acid.

  • LC-MS/MS Analysis: Inject onto a reversed-phase UPLC system (e.g., C18 column) coupled to a tandem mass spectrometer.

Workflow S1 1. Sample Collection (Pre-chilled tubes, 4°C) S2 2. Esterase Inhibition (Add PMSF / Paraoxon) S1->S2 S3 3. Acidification (0.1% Formic Acid, pH 4.0) S2->S3 S4 4. LLE Extraction (MTBE extraction) S3->S4 S5 5. LC-MS/MS Analysis (Monitor intact tetraacetate) S4->S5

Fig 2: Self-validating bioanalytical workflow for stabilizing ester-containing analytes.

References

  • Pharmaffiliates. "Ertugliflozin Tetraacetate (CAS 1298086-18-6)." Pharmaffiliates Reference Standards. [Link]

  • National Institutes of Health (NIH). "Identification, isolation, and structural characterization of novel forced degradation products of Ertugliflozin." PubMed Central (PMC).[Link]

  • ACS Publications. "Ester Bonds in Prodrugs." ACS Chemical Biology. [Link]

  • eScholarship (UC Irvine). "In Vitro Rat Plasma Stability of Esterified Compounds." eScholarship. [Link]

  • National Institutes of Health (NIH). "Sodium-coupled glucose transport, the SLC5 family, and therapeutically relevant inhibitors." PubMed Central (PMC).[Link]

Sources

Troubleshooting

reducing impurities during ertugliflozin tetraacetate crystallization

Welcome to the Technical Support Center for SGLT2 Inhibitor Development. As a Senior Application Scientist, I have designed this guide to address one of the most critical bottlenecks in the synthesis of ertugliflozin: th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SGLT2 Inhibitor Development. As a Senior Application Scientist, I have designed this guide to address one of the most critical bottlenecks in the synthesis of ertugliflozin: the crystallization of its penultimate intermediate, ertugliflozin tetraacetate .

Because the free base of ertugliflozin is a highly hygroscopic amorphous solid with a low glass transition temperature, the commercial 12-step telescoped synthesis relies entirely on the isolation of the crystalline tetraacetate intermediate to guarantee the chemical purity of the final active pharmaceutical ingredient (API)[1]. Failure to properly control this crystallization results in the carryover of epimers and structural analogs that cannot be purged during the final L-pyroglutamic acid (L-PGA) co-crystallization[2].

Below, you will find a mechanistic overview, troubleshooting FAQs, impurity profiling data, and a self-validating experimental protocol to ensure a robust purity upgrade.

I. Process Workflow & Mechanistic Overview

By globally acetylating the free hydroxyl groups on the sugar moiety, we eliminate unpredictable hydrogen-bond donors and replace them with rigid, hydrophobic acetate esters. This dramatically increases the lattice energy, allowing the tetraacetate to readily crystallize while leaving structurally distinct impurities in the mother liquor[1].

G N1 Crude Aglycone Mixture (Post-Aryl Addition) N2 Global Acetylation (Ac2O, DMAP, Pyridine) N1->N2 N3 Crude Ertugliflozin Tetraacetate N2->N3 N4 Targeted Crystallization (Impurity Purge) N3->N4 N5 Pure Tetraacetate (>99% purity) N4->N5 N6 Global Deprotection (NaOMe / MeOH) N5->N6 N7 L-PGA Co-crystallization N6->N7 N8 Ertugliflozin L-PGA API N7->N8

Fig 1. Ertugliflozin synthesis workflow highlighting the critical tetraacetate crystallization step.

II. Troubleshooting Guide & FAQs

Q1: Why is my ertugliflozin tetraacetate "oiling out" (Liquid-Liquid Phase Separation) instead of forming crystals? Causality: Oiling out occurs when a highly supersaturated solution crosses the binodal curve before reaching the solubility curve. In heavily functionalized sugars, this is usually triggered by the presence of partially acetylated intermediates (e.g., triacetates) that disrupt the uniform hydrogen-bonding network required for lattice formation. Solution: First, ensure the upstream global acetylation reaction is pushed to 100% completion using sufficient DMAP catalyst[1]. Second, implement a strict seeding protocol at the metastable zone limit (cloud point + 2°C) and reduce your cooling ramp to 0.1 °C/min to favor crystal growth over phase separation.

Q2: I am detecting high levels of the "Deschloro Impurity" in the isolated crystalline cake. How can I purge it? Causality: The Deschloro Ertugliflozin Impurity lacks the chlorine atom on the distal phenyl ring[3]. Because its molecular volume and solubility parameters are nearly identical to the tetraacetate product, it forms a solid solution and co-crystallizes within the same lattice. Solution: You cannot efficiently purge the deschloro impurity at the tetraacetate stage if levels exceed 1.5%. This impurity must be controlled upstream by ensuring the aryl bromide starting material has a purity of >99.5%.

Q3: We are losing too much product to the mother liquor. How do we improve yield without sacrificing the C4-epimer purge? Causality: The C4-epimer has a similar solubility profile to the target β -anomer. Over-chilling the solution to force yield will inevitably crash out the epimer. Solution: Shift the solvent system. Moving from a pure alcohol system to an optimized Ethyl Acetate/Heptane (or MTBE/Cyclohexane) anti-solvent system allows for a steeper solubility curve. This maximizes yield at 5 °C while keeping the epimer safely dissolved in the mother liquor.

G Start Issue: Liquid-Liquid Phase Separation ('Oiling Out') Q1 Is the cooling rate > 0.5°C/min? Start->Q1 A1_Yes Reduce cooling rate to 0.1°C/min Q1->A1_Yes Yes Q2 Was the solution seeded? Q1->Q2 No Success Controlled Nucleation & Crystal Growth A1_Yes->Success A2_No Introduce 1-2 wt% seeds at cloud point + 2°C Q2->A2_No No Q3 Is the Antisolvent ratio too high? Q2->Q3 Yes A2_No->Success A3_Yes Adjust Solvent:Antisolvent ratio (Increase solvent fraction) Q3->A3_Yes Yes A3_Yes->Success

Fig 2. Troubleshooting logic tree for resolving liquid-liquid phase separation during crystallization.

III. Quantitative Impurity Profiling Data

To effectively troubleshoot, you must understand the structural deviations of common impurities and their behavior during crystallization.

Impurity NameStructural DeviationImpact on CrystallizationMitigation / Purge Strategy
C4-Epimer Tetraacetate Stereocenter inversion at C4 of the pyranose ring.Co-crystallizes easily if supersaturation is pushed too high.Maintain strict antisolvent ratios; purge via mother liquor.
Deschloro Impurity [3]Absence of chlorine atom on the distal phenyl ring.Forms solid solutions. Highly resistant to crystallization purging.Must be controlled via upstream aryl bromide raw material specs.
Triacetate (Incomplete) Missing one acetyl group (usually at C4 due to sterics).Induces oiling out (LLPS) by disrupting hydrogen bonding.Ensure excess Ac 2​ O and DMAP catalyst during upstream reaction.
Keto Impurity [3]Oxidation at the bridging carbon.Modifies solubility profile; generally purges well.Standard crystallization is usually sufficient for >95% purge.
Hydroxy Impurity [3]Unwanted hydroxylation on the aglycone.Increases polarity, easily purged into polar mother liquors.Standard crystallization (Methanol or EtOH) purges this efficiently.

IV. Self-Validating Experimental Protocol: Tetraacetate Crystallization

This protocol utilizes a self-validating feedback loop to ensure the physical chemistry of the system is optimized before proceeding to the next step.

Step 1: Upstream Reaction Verification

  • Action: Before initiating the solvent switch, sample the acetylation reaction mixture.

  • Validation Checkpoint: Run an HPLC assay. The reaction must show 0.5% of the partially acetylated triacetate intermediate. If >0.5% , add 0.1 eq DMAP and 0.5 eq Ac 2​ O and age for 2 hours. Do not proceed until verified.

Step 2: Solvent Exchange

  • Action: Concentrate the crude organic layer under vacuum (40 °C) to a thick syrup. Charge with Methanol (5 L/kg of theoretical yield) and reconcentrate to remove residual pyridine and acetic acid. Repeat twice.

  • Action: Finally, adjust the volume to 6 L/kg using pure Methanol.

Step 3: Dissolution & Clarification

  • Action: Heat the methanolic mixture to 60–65 °C under moderate agitation (150 rpm) until a completely homogeneous solution is achieved.

  • Action: Pass the hot solution through a 0.45 μ m inline polish filter to remove heterogeneous nucleation sites (dust/particulates) that could cause premature crashing.

Step 4: Controlled Seeding

  • Action: Cool the solution slowly (0.5 °C/min) to 45 °C.

  • Action: Introduce 1.0 wt% of highly pure ertugliflozin tetraacetate seeds (pre-slurried in 0.1 L/kg Methanol).

  • Validation Checkpoint: Age the mixture at 45 °C for 2 hours. Visually (or via an inline FBRM probe) confirm the presence of a stable, circulating seed bed. If the seeds dissolve, the system is undersaturated; cool by another 2 °C and re-seed.

Step 5: Cooling Ramp & Desupersaturation

  • Action: Once the seed bed is mature, cool the slurry from 45 °C to 5 °C at a strictly controlled linear ramp of 0.1 °C/min .

  • Causality Note: This slow ramp ensures that crystal growth occurs on the existing seed surfaces rather than via secondary nucleation, which would trap the C4-epimer in the rapidly forming lattice.

Step 6: Isolation & Washing

  • Action: Filter the slurry using a Nutsche filter.

  • Action: Wash the cake with pre-chilled (0 °C) Methanol (2 x 1.5 L/kg).

  • Validation Checkpoint: Sample the mother liquor. The ratio of target product to C4-epimer in the mother liquor should be heavily skewed toward the epimer, confirming a successful purge.

  • Action: Dry the isolated solid under vacuum at 45 °C until constant weight is achieved (>99.5% purity expected). The purified tetraacetate is now ready for global deprotection using NaOMe/MeOH to yield the amorphous free base, followed by L-PGA co-crystallization[2],[1].

V. References

  • Relative bioavailability of ertugliflozin tablets containing the amorphous form versus tablets containing the cocrystal form - PMC (National Institutes of Health) 2

  • Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin - ACS Publications 1

  • Ertugliflozin Tetraacetate Impurity Reference Standards - SynThink Chemicals 3

Sources

Reference Data & Comparative Studies

Validation

Physicochemical and Pharmacological Profiling: Ertugliflozin Tetraacetate vs. Ertugliflozin Pidolate

Executive Summary Ertugliflozin is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the management of Type 2 Diabetes Mellitus. It features a structurally unique dioxa-bicyclo[3.2.1]octane...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ertugliflozin is a highly selective sodium-glucose cotransporter 2 (SGLT2) inhibitor utilized in the management of Type 2 Diabetes Mellitus. It features a structurally unique dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system[1]. In the landscape of drug development, understanding the transition from a synthesized chemical to a viable, bioavailable formulation is critical.

This guide provides an objective, data-driven comparison between two distinct forms of the molecule: Ertugliflozin Tetraacetate (a heavily protected synthetic intermediate) and Ertugliflozin Pidolate (the final, commercialized L-pyroglutamic acid cocrystal API). By analyzing their structural divergence, we elucidate the causality behind formulation choices and provide self-validating protocols to assess their comparative efficacy and stability.

Structural & Chemical Divergence: The Rationale for Co-Crystallization

The fundamental differences between these two forms dictate their utility in either the laboratory or the clinic.

Ertugliflozin Tetraacetate (The Synthetic Precursor)

During the chemical synthesis of ertugliflozin, the four hydroxyl groups on the sugar-like moiety are protected as acetate esters, forming 2[2]. This protection is chemically necessary to prevent unwanted side reactions and degradation during the harsh conditions required to construct the complex bicyclic core[3]. However, this tetra-acetylation renders the molecule highly lipophilic, sterically bulky, and devoid of the hydrogen-bond donors required for target receptor engagement. It is strictly a research intermediate or reference impurity, not a therapeutic agent.

Ertugliflozin Pidolate (The Commercial API)

Global deprotection of the tetraacetate yields the ertugliflozin free base. However, the free base is amorphous, non-ionizable under physiological pH (preventing traditional salt formation), and highly hygroscopic[4]. To overcome these severe physicochemical liabilities, the free base is co-crystallized with L-pyroglutamic acid (pidolate) in a 1:1 molar stoichiometry[4][5]. This crystal engineering strategy yields Ertugliflozin Pidolate , a stable, non-hygroscopic lattice with a high melting point (~142 °C), achieving a Biopharmaceutics Classification System (BCS) Class I profile with ~100% absolute bioavailability[4][6].

Workflow A Ertugliflozin Tetraacetate (Protected Intermediate) B Global Deprotection (Deacetylation) A->B NaOH/MeOH (Removes steric bulk) C Amorphous Free Base (Unstable, Hygroscopic) B->C Yields active pharmacophore D Co-crystallization (L-Pyroglutamic Acid) C->D Solves physicochemical instability E Ertugliflozin Pidolate (Stable API Cocrystal) D->E 1:1 Stoichiometry (BCS Class I)

Figure 1: Chemical transformation workflow from the protected tetraacetate intermediate to the stable pidolate cocrystal API.

Pharmacological Efficacy & Target Engagement

SGLT2 is responsible for ~90% of glucose reabsorption in the renal proximal tubule[7]. Inhibitors must structurally mimic D-glucose to bind the transporter's active site.

  • Ertugliflozin Pidolate: Upon dissolution in vivo, the cocrystal rapidly dissociates, releasing the active free base[4][8]. The exposed hydroxyl groups form critical hydrogen bonds with the SGLT2 binding pocket. It exhibits an exceptional in vitro potency with an IC50 of 0.877 nM for SGLT2, and >2000-fold selectivity over SGLT1 (IC50 ~ 1960 nM)[1][9].

  • Ertugliflozin Tetraacetate: The bulky acetate groups cause severe steric clashes within the SGLT2 binding pocket. Consequently, the intact tetraacetate form exhibits negligible in vitro activity. While non-specific esterases could theoretically cleave the acetate groups in vivo (acting as a prodrug), the unpredictable pharmacokinetics and poor aqueous solubility make it unviable for clinical use.

Mechanism SGLT2 SGLT2 Transporter (Proximal Tubule) Glucose Urinary Glucose Excretion (UGE) SGLT2->Glucose Inhibition of Glucose Reabsorption Pidolate Ertugliflozin Pidolate (Active Cocrystal) Pidolate->SGLT2 High Affinity Binding (IC50 ~0.87 nM) Tetraacetate Ertugliflozin Tetraacetate (Sterically Hindered) Tetraacetate->SGLT2 No Binding (Blocked Hydroxyls)

Figure 2: Mechanistic divergence in SGLT2 target engagement between the active pidolate cocrystal and the sterically hindered tetraacetate.

Quantitative Data Comparison

The following table summarizes the physicochemical and pharmacological profiles of both compounds, highlighting why the pidolate form is the optimized therapeutic agent.

PropertyErtugliflozin TetraacetateErtugliflozin Pidolate
CAS Number 1298086-18-6[2]1210344-83-4[7]
Pharmaceutical Role Synthetic Intermediate / Impurity StandardCommercial API (Active Drug)
Molecular Weight 605.03 g/mol [2]566.00 g/mol [7]
Solid-State Form Variable / Often Amorphous1:1 Anhydrous Cocrystal[4]
SGLT2 IC50 (In Vitro) Inactive (Sterically blocked)0.877 nM[1]
SGLT1 IC50 (In Vitro) Inactive1960.0 nM[1]
Absolute Bioavailability N/A (Not formulated)~100% (Fasted conditions)[6]

Experimental Protocols for Validation

To empirically validate the structural and pharmacological claims above, researchers can employ the following self-validating protocols.

Protocol 1: In Vitro SGLT2 Inhibition Assay (Radiolabeled Substrate Uptake)

Objective: To demonstrate that the deprotection of the tetraacetate form is strictly required for SGLT2 target engagement. Causality & Design: We utilize 14 C-methyl- α -D-glucopyranoside (AMG) instead of native glucose. AMG is a non-metabolizable glucose analog; this ensures that the radioactive signal strictly correlates with membrane transport activity rather than downstream cellular metabolism, eliminating false positives.

Step-by-Step Methodology:

  • Cell Preparation: Seed Chinese Hamster Ovary (CHO) cells stably transfected with human SGLT2 into 96-well plates. Grow to 80% confluence.

  • Compound Formulation: Dissolve Ertugliflozin Tetraacetate and Ertugliflozin Pidolate in 100% DMSO to create 10 mM stock solutions. Serial dilute to final assay concentrations (0.01 nM to 10 μ M), ensuring final DMSO concentration remains 0.5% to prevent solvent-induced cytotoxicity.

  • Pre-incubation: Wash cells with sodium-free buffer (to halt baseline cotransport). Add the compound dilutions and pre-incubate for 30 minutes at 37°C. Self-Validation Control: Include a well with 1 mM Phlorizin (a known non-selective SGLT inhibitor) to establish the baseline for 100% inhibition.

  • Uptake Phase: Initiate the assay by adding sodium-containing uptake buffer spiked with 0.5 μ Ci/mL of 14 C-AMG. Incubate for exactly 60 minutes.

  • Termination & Quantification: Halt uptake by rapidly washing cells three times with ice-cold sodium-free buffer. Lyse cells using 0.1 N NaOH. Transfer lysates to scintillation vials, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • Expected Outcome: Ertugliflozin Pidolate will exhibit a sharp dose-dependent reduction in 14 C-AMG uptake (IC50 ~0.87 nM). The Tetraacetate form will show negligible inhibition, mirroring the vehicle control.

Protocol 2: Solid-State Stability Assessment (Accelerated Degradation)

Objective: To prove the physicochemical superiority of the pidolate cocrystal over the amorphous free base (the immediate product of tetraacetate deprotection). Causality & Design: We utilize ICH-standard accelerated stress conditions (40°C / 75% Relative Humidity). This environment forces the dissociation of weak solid-state complexes and accelerates moisture uptake in hygroscopic materials, rapidly revealing formulation vulnerabilities[4][10].

Step-by-Step Methodology:

  • Sample Preparation: Isolate 500 mg of amorphous ertugliflozin free base (via deacetylation of the tetraacetate) and 500 mg of Ertugliflozin Pidolate cocrystal.

  • Baseline Characterization: Analyze both samples at Day 0 using Powder X-Ray Diffraction (PXRD) to establish baseline crystallinity, and Differential Scanning Calorimetry (DSC) to record melting endotherms.

  • Stress Exposure: Place both samples in open petri dishes inside a controlled environmental chamber set to 40°C and 75% RH for 4 weeks.

  • Post-Stress Analysis: Re-analyze the samples using PXRD and DSC.

  • Expected Outcome: The amorphous free base will demonstrate significant moisture sorption (weight gain) and potential chemical degradation. The Ertugliflozin Pidolate cocrystal will maintain its sharp PXRD diffraction pattern and a distinct DSC melting endotherm at ~142°C, proving its robustness for commercial tableting[4].

Sources

Comparative

cross-reactivity of ertugliflozin tetraacetate in receptor binding assays

Comparative Guide: Cross-Reactivity and Receptor Binding Profiles of Ertugliflozin Tetraacetate vs. Commercial Gliflozins Introduction The development of sodium-glucose cotransporter 2 (SGLT2) inhibitors has fundamentall...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Cross-Reactivity and Receptor Binding Profiles of Ertugliflozin Tetraacetate vs. Commercial Gliflozins

Introduction

The development of sodium-glucose cotransporter 2 (SGLT2) inhibitors has fundamentally shifted the therapeutic landscape for type 2 diabetes mellitus (T2DM) and cardiovascular disease. Among the FDA-approved gliflozins, ertugliflozin is distinguished by its unique dioxa-bicyclo[3.2.1]octane (bridged ketal) ring system 12. During preclinical assay development and synthetic optimization, ertugliflozin is frequently handled in its protected precursor form: ertugliflozin tetraacetate .

This guide provides an objective, data-driven comparison of the receptor binding affinities of the active ertugliflozin moiety against other leading SGLT2 inhibitors. Furthermore, it details the mechanistic rationale for evaluating its tetraacetate precursor to determine off-target cross-reactivity and validate pharmacophore binding models.

Mechanistic Insights: The Role of the Tetraacetate Precursor

In receptor binding assays, the interaction between the gliflozin pharmacophore and the SGLT2 active site relies heavily on hydrogen bonding, which is facilitated by the free hydroxyl groups on the glucose-like moiety. Ertugliflozin tetraacetate features acetyl groups that mask these critical hydroxyls.

Causality in Assay Design: Testing the intact tetraacetate form serves as a crucial negative control in binding assays. The bulky acetate groups introduce severe steric hindrance, preventing the molecule from docking cleanly into the SGLT2 pocket. Consequently, the tetraacetate form exhibits high cross-reactivity (non-specific background noise) and negligible specific binding. True nanomolar potency is only unlocked upon alkaline hydrolysis (deprotection) to the active ertugliflozin structure 12. This structural dependency validates the high-affinity, low-capacity nature of the SGLT2 transporter 3.

Comparative Quantitative Data: SGLT Selectivity Profiles

To objectively benchmark ertugliflozin, we must compare its half-maximal inhibitory concentration (IC50) against other gliflozins. Ertugliflozin and empagliflozin demonstrate the highest selectivity for SGLT2 over SGLT1 (>2000-fold), effectively minimizing off-target intestinal SGLT1 cross-reactivity 12.

CompoundTarget MechanismhSGLT2 IC50 (nM)hSGLT1 IC50 (nM)Selectivity Ratio (SGLT1/SGLT2)
Ertugliflozin Selective SGLT20.8771960> 2200-fold
Empagliflozin Selective SGLT23.1> 6200> 2000-fold
Dapagliflozin Selective SGLT21.11390~ 1200-fold
Canagliflozin Selective SGLT22.7710~ 260-fold
Sotagliflozin Dual SGLT1/21.836~ 20-fold

Data synthesized from in vitro functional and radioligand displacement assays 123.

Experimental Protocol: Self-Validating Receptor Binding & Functional Assays

To ensure scientific integrity, the evaluation of ertugliflozin tetraacetate must employ a self-validating system that confirms both the deprotection efficiency and the specific receptor affinity. We utilize a dual-assay approach: a radioligand displacement assay for SGLT2 (due to its low-capacity, high-affinity nature) and a functional uptake assay for SGLT1 (to capture high-capacity transport dynamics) 23.

Phase 1: Compound Preparation & Deprotection Validation
  • Intact Tetraacetate Control: Dissolve ertugliflozin tetraacetate in 100% DMSO to a stock concentration of 10 mM. This serves as the sterically hindered negative control to measure non-specific cross-reactivity.

  • Hydrolysis to Active Moiety: Treat a parallel aliquot of the tetraacetate stock with mild alkaline conditions (e.g., Sodium methoxide in Methanol) to cleave the acetate protecting groups.

  • Validation: Neutralize the solution and verify complete deprotection via LC-MS before proceeding to biological assays.

Phase 2: SGLT2 Radioligand Displacement Assay (HEK293)
  • Membrane Isolation: Harvest HEK293 cells stably expressing human SGLT2. Homogenize in lysis buffer and centrifuge at 100,000 x g to isolate the membrane fraction.

  • Binding Reaction: Incubate 10 µg of membrane protein with 2 nM [3H]-empagliflozin (radioligand) and varying concentrations of the test compound (intact tetraacetate vs. active ertugliflozin) in assay buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) [[3]]().

  • Self-Validating Control: Define non-specific binding (NSB) by adding 10 µM of unlabelled phlorizin to a parallel control well 1.

  • Detection: Terminate the reaction after 1 hour via rapid filtration through GF/B microplates. Wash thrice with ice-cold buffer and measure retained radioactivity using a liquid scintillation counter.

Phase 3: SGLT1 Functional Uptake Assay (CHO Cells)
  • Cell Preparation: Seed Chinese hamster ovary (CHO) cells stably expressing human SGLT1 in 96-well plates and culture until confluent [[2]]().

  • Uptake Reaction: Wash cells with sodium-free buffer, then pre-incubate with test compounds for 30 minutes. Initiate the functional assay by adding 14C-labeled methyl α-D-glucopyranoside ([14C]-AMG) 2.

  • Quantification: After 1 hour, wash cells rapidly with ice-cold buffer to halt transport. Lyse the cells and quantify intracellular [14C]-AMG to determine the IC50 for SGLT1 cross-reactivity.

Workflow Visualization

G A Ertugliflozin Tetraacetate (Inactive Precursor) B Alkaline Hydrolysis (Sample Prep) A->B Deprotection C Active Ertugliflozin (Bridged Ketal) B->C D HEK293-hSGLT2 Membrane Assay C->D Selectivity Testing E CHO-hSGLT1 Functional Assay C->E F [3H]-Empagliflozin Displacement D->F G [14C]-AMG Uptake Inhibition E->G H High Affinity IC50: 0.877 nM F->H I Low Cross-Reactivity IC50: 1960 nM G->I

Workflow of Ertugliflozin Tetraacetate preparation and dual-assay selectivity profiling.

Conclusion

For drug development professionals evaluating SGLT2 inhibitors, understanding the structural prerequisites for receptor binding is paramount. Ertugliflozin tetraacetate demonstrates the absolute necessity of free hydroxyl groups for target engagement; without deprotection, it exhibits high cross-reactivity and fails to displace specific radioligands. Once active, ertugliflozin's bridged ketal architecture achieves an exceptional >2000-fold selectivity for SGLT2 over SGLT1, placing it in the top tier of highly selective gliflozins alongside empagliflozin 12.

References

  • Source: nih.
  • Title: Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2)
  • Title: Discovery of a Potent, Selective Renal Sodium-Dependent Glucose Cotransporter 2 (SGLT2) Inhibitor (HSK0935)

Sources

Validation

A Comparative Pharmacodynamic Guide to Ertugliflozin and its Tetraacetate Derivative: From Prodrug to Potent SGLT2 Inhibition

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of the pharmacodynamics of ertugliflozin and its tetraacetate derivative. As direct comparative experim...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the pharmacodynamics of ertugliflozin and its tetraacetate derivative. As direct comparative experimental data for the tetraacetate form is not available in published literature, this document will first establish the pharmacodynamic profile of ertugliflozin, the active pharmaceutical ingredient. It will then posit the role of ertugliflozin tetraacetate as a prodrug, whose pharmacodynamic effects are contingent upon its bioconversion to the active ertugliflozin molecule.

Introduction: Ertugliflozin and the Prodrug Concept

Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key protein in renal glucose reabsorption.[1][2][3] By targeting SGLT2, ertugliflozin promotes the excretion of glucose in the urine, thereby lowering blood glucose levels in an insulin-independent manner.[1][2] This mechanism of action has established it as a valuable therapeutic agent in the management of type 2 diabetes mellitus.[4]

Ertugliflozin tetraacetate, as its name suggests, is a derivative of ertugliflozin where the hydroxyl groups of the glucose moiety are acetylated. In the context of pharmaceutical development, such acetylated derivatives often function as prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body, typically through enzymatic processes like hydrolysis by esterases. The rationale behind developing a prodrug can include improving oral bioavailability, increasing stability, or enhancing permeability.

Given that ertugliflozin tetraacetate is a key intermediate in the synthesis of ertugliflozin, it is logical to hypothesize that upon administration, the acetate groups would be rapidly cleaved by ubiquitous esterases in the body to release the active ertugliflozin. Therefore, the pharmacodynamic effects observed would be attributable to the resulting ertugliflozin.

Mechanism of Action: The Role of SGLT2 in Renal Glucose Reabsorption

The primary site of action for ertugliflozin is the S1 segment of the proximal convoluted tubule in the kidneys.[5] Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream.[1][5] Ertugliflozin competitively inhibits SGLT2, thereby reducing the reabsorption of glucose and leading to its excretion in the urine.[2][3] This glucosuric effect results in a net caloric loss and a reduction in plasma glucose levels.[3]

cluster_0 Renal Proximal Tubule Lumen Tubular Lumen (Glomerular Filtrate) Cell Epithelial Cell Lumen->Cell Glucose + Na+ (SGLT2) Blood Bloodstream Cell->Blood Glucose (GLUT2) Ertugliflozin Ertugliflozin Ertugliflozin->Lumen Inhibits SGLT2

Caption: Mechanism of SGLT2 Inhibition by Ertugliflozin.

Comparative In Vitro Pharmacodynamics: Potency and Selectivity

The efficacy of an SGLT2 inhibitor is determined by its potency in inhibiting SGLT2 and its selectivity over SGLT1, another sodium-glucose cotransporter primarily found in the small intestine and to a lesser extent in the kidneys.[5] High selectivity for SGLT2 minimizes the risk of gastrointestinal side effects associated with SGLT1 inhibition.

As no direct in vitro data for ertugliflozin tetraacetate is available, the following table summarizes the inhibitory potency of ertugliflozin. It is anticipated that the tetraacetate derivative would be largely inactive in in vitro assays that lack the necessary esterases for its conversion to ertugliflozin.

CompoundTargetIC50 (nM)Selectivity (SGLT1/SGLT2)Reference(s)
Ertugliflozin hSGLT20.877>2200-fold[5][6]
hSGLT11960[5][6]
Ertugliflozin Tetraacetate hSGLT2Not AvailableNot Available
hSGLT1Not AvailableNot Available

hSGLT1: human sodium-glucose cotransporter 1; hSGLT2: human sodium-glucose cotransporter 2; IC50: half-maximal inhibitory concentration.

Ertugliflozin demonstrates high potency against human SGLT2 with an IC50 value of 0.877 nM.[5][6] Furthermore, it exhibits exceptional selectivity, being over 2200-fold more selective for SGLT2 than for SGLT1.[5][7] This high selectivity is a key characteristic that contributes to its favorable safety profile.

In Vivo Pharmacodynamics: The Glucosuric Effect

The primary pharmacodynamic endpoint for SGLT2 inhibitors in vivo is the measurement of urinary glucose excretion (UGE). Preclinical and clinical studies have consistently demonstrated a dose-dependent increase in UGE following the administration of ertugliflozin.[8][9]

Should ertugliflozin tetraacetate be administered in vivo, its pharmacodynamic effect on UGE would be dependent on the rate and extent of its conversion to ertugliflozin. Assuming efficient and rapid hydrolysis, the resulting UGE profile would be expected to mirror that of an equimolar dose of ertugliflozin.

Preclinical studies in animal models, such as rats, are crucial for establishing the in vivo efficacy of SGLT2 inhibitors.[6] These studies typically involve the administration of the test compound followed by the collection and analysis of urine to quantify glucose levels.

Experimental Protocols

In Vitro SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the in vitro potency of a test compound against the human SGLT2 transporter.

Principle: This assay utilizes a fluorescently labeled, non-metabolizable glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), to measure glucose uptake in a human kidney cell line (e.g., HK-2) that endogenously expresses SGLT2. The inhibition of 2-NBDG uptake in the presence of a test compound is quantified to determine the compound's IC50 value.

Materials:

  • Human kidney 2 (HK-2) cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)

  • Sodium-free KRH buffer (NaCl replaced with choline chloride)

  • 2-NBDG

  • Test compound (e.g., Ertugliflozin) and vehicle (e.g., DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Culture HK-2 cells in complete medium until they reach approximately 80-90% confluency.

  • Seeding: Seed the cells into a 96-well black, clear-bottom microplate and allow them to adhere and form a monolayer overnight.

  • Washing: Gently wash the cells twice with pre-warmed KRH buffer.

  • Compound Incubation: Add KRH buffer containing various concentrations of the test compound or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.

  • Glucose Uptake: Initiate glucose uptake by adding 2-NBDG to each well to a final concentration of 100 µM.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Termination of Uptake: Stop the reaction by aspirating the medium and washing the cells three times with ice-cold, sodium-free KRH buffer.

  • Fluorescence Measurement: Add KRH buffer to each well and measure the fluorescence intensity using a plate reader (Excitation/Emission ~465/540 nm).

  • Data Analysis: Calculate the percentage of SGLT2-mediated glucose uptake inhibition for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.

A Seed HK-2 cells in 96-well plate B Wash cells with KRH buffer A->B C Incubate with test compound B->C D Add 2-NBDG to initiate uptake C->D E Incubate at 37°C D->E F Wash with ice-cold Na+-free KRH buffer E->F G Measure fluorescence F->G H Calculate IC50 G->H

Caption: Workflow for In Vitro SGLT2 Inhibition Assay.

In Vivo Urinary Glucose Excretion in Rodent Models

This protocol outlines a typical in vivo study to assess the effect of a test compound on urinary glucose excretion in a normoglycemic or diabetic rodent model.

Principle: The test compound is administered to rodents, and their urine is collected over a specified period. The concentration of glucose in the urine is then measured to determine the total amount of glucose excreted. An increase in urinary glucose excretion compared to a vehicle-treated control group indicates SGLT2 inhibition.

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • Metabolic cages for urine collection

  • Test compound (e.g., Ertugliflozin) and vehicle

  • Glucose assay kit

  • Standard laboratory equipment for animal handling and dosing

Procedure:

  • Acclimation: Acclimate the animals to the metabolic cages for at least 24 hours before the study.

  • Fasting: Fast the animals overnight with free access to water.

  • Baseline Urine Collection: Collect a baseline urine sample.

  • Dosing: Administer the test compound or vehicle orally by gavage.

  • Urine Collection: Place the animals back in the metabolic cages and collect urine over a defined period (e.g., 24 hours).

  • Sample Processing: At the end of the collection period, record the total urine volume for each animal. Centrifuge the urine samples to remove any debris.

  • Glucose Measurement: Measure the glucose concentration in the urine samples using a validated glucose assay kit.

  • Data Analysis: Calculate the total urinary glucose excretion (UGE) for each animal (UGE = urine glucose concentration × urine volume). Compare the UGE of the compound-treated groups to the vehicle-treated group.

A Acclimate animals to metabolic cages B Administer test compound or vehicle A->B C Collect urine over a defined period B->C D Measure urine volume and glucose concentration C->D E Calculate total urinary glucose excretion (UGE) D->E F Compare UGE between treated and control groups E->F

Caption: Workflow for In Vivo Urinary Glucose Excretion Study.

Conclusion

Ertugliflozin is a highly potent and selective SGLT2 inhibitor with a well-established pharmacodynamic profile characterized by a significant increase in urinary glucose excretion. While direct experimental data on the pharmacodynamics of ertugliflozin tetraacetate is lacking, its chemical structure strongly suggests that it functions as a prodrug, undergoing in vivo hydrolysis to release the active ertugliflozin molecule. Therefore, the ultimate pharmacodynamic effects of ertugliflozin tetraacetate are expected to be those of ertugliflozin itself. The experimental protocols provided herein offer a robust framework for the continued investigation and characterization of novel SGLT2 inhibitors.

References

  • Ertugliflozin: Uses, Mechanism of Action & Side Effects - MDforLives. (2026, February 19). Retrieved from [Link]

  • What is the mechanism of Ertugliflozin? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Chilton, R., & Tikkanen, I. (2019). Overview of Ertugliflozin. Clinical Diabetes, 37(2), 199-207.
  • Mia, M. M., Singh, M. K., & Singh, R. P. (2018). Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor. Clinical Pharmacokinetics, 57(12), 1515-1526.
  • Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus. (2018).
  • Derosa, G., & Maffioli, P. (2018). Ertugliflozin: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes. Therapeutics and Clinical Risk Management, 14, 1637–1640.
  • Derosa, G., & Maffioli, P. (2018). Ertugliflozin: a sodium-glucose cotransporter-2 (SGLT-2) inhibitor for glycemic control in type 2 diabetes. Therapeutics and Clinical Risk Management, 14, 1637–1640.
  • SGLT2/SGLT1 selectivity of main SGLT inhibitors 33-37 | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • SGLT2 Inhibitors: A Review of Their Antidiabetic and Cardioprotective Effects. (2019). Molecules, 24(16), 2965.
  • In Vitro Characterization of Ertugliflozin Metabolism by UDP-Glucuronosyltransferase and Cytochrome P450 Enzymes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of SGLT1 and SGLT2 inhibitors - eScholarship.org. (n.d.). Retrieved from [Link]

  • Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects. (2021). Clinical Pharmacology in Drug Development, 10(7), 765-775.
  • Pharmacokinetics and Pharmacodynamics of Ertugliflozin in Healthy Japanese and Western Subjects - ResearchGate. (2021, February 5). Retrieved from [Link]

  • Differential In Vitro Effects of SGLT2 Inhibitors on Mitochondrial Oxidative Phosphorylation, Glucose Uptake and Cell Metabolism. (2022). International Journal of Molecular Sciences, 23(14), 7936.
  • Identification of SGLT2 inhibitor Ertugliflozin as a treatment for COVID-19 using computational and experimental paradigm | bioRxiv. (2021, June 18). Retrieved from [Link]

  • Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis. (2022). Frontiers in Endocrinology, 12, 788421.

Sources

Comparative

ertugliflozin tetraacetate impurity profiling and structural characterization

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the analytical bottlenecks associated with highly complex, stereochemically rich molecules. Ertugliflozin, a pot...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in pharmaceutical impurity profiling, I frequently encounter the analytical bottlenecks associated with highly complex, stereochemically rich molecules. Ertugliflozin, a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the management of type 2 diabetes mellitus, presents a unique analytical challenge during its synthesis and scale-up[1].

During the commercial synthesis of ertugliflozin, the intermediate Ertugliflozin Tetraacetate (CAS: 1298086-18-6) is formed prior to the final global deprotection step[2][3]. Because SGLT2 inhibitors possess a stereochemically complex C -aryl glucoside core, epimerization (specifically at the C-2 and C-4 positions) during glycosylation and arylation is a frequent side-reaction[1][4]. Profiling and purging these acetylated impurities—such as the C-2 epimer tetraacetate—is an absolute regulatory necessity under ICH Q3A and M7 guidelines to ensure the safety and efficacy of the final Active Pharmaceutical Ingredient (API)[5][6].

This guide objectively compares the chromatographic performance of advanced Phenyl-Hexyl column chemistries against traditional C18 columns for the structural characterization and impurity profiling of Ertugliflozin Tetraacetate, supported by empirical LC-MS/MS and UHPLC-UV data.

Mechanistic Context: The Analytical Challenge of Epimeric Co-elution

Ertugliflozin tetraacetate (Molecular Formula: C30​H33​ClO11​ , MW: 605.03 Da) is highly hydrophobic due to the presence of four acetate protecting groups on the sugar moiety and a bulky aglycone containing chlorophenyl and ethoxybenzyl rings[3][7].

When analyzing this intermediate, traditional reversed-phase methods relying purely on hydrophobic dispersion forces (e.g., standard C18 stationary phases) often fail to resolve the target molecule from its stereoisomers. The C-2 epimer tetraacetate possesses an identical mass and near-identical hydrophobicity. To achieve baseline separation, we must exploit orthogonal retention mechanisms—specifically, π−π interactions and shape selectivity.

G Start D-Glucose Derivatives Intermediate Glycosylation & Arylation Start->Intermediate Tetraacetate Ertugliflozin Tetraacetate (Target Intermediate) Intermediate->Tetraacetate Acetylation Epimer C-2 Epimer Tetraacetate (Critical Impurity) Intermediate->Epimer Epimerization Deprotection Global Deprotection (Catalytic NaOMe) Tetraacetate->Deprotection Epimer->Deprotection Carryover Risk API Ertugliflozin (API) Deprotection->API

Caption: Synthetic pathway illustrating the generation of Ertugliflozin Tetraacetate and its epimeric impurities.

Methodology Comparison: Phenyl-Hexyl vs. Standard C18

To demonstrate the optimal strategy for resolving these critical pairs, we compared a High-Density Phenyl-Hexyl UHPLC Column (1.8 µm) against a Standard ODS C18 UHPLC Column (1.8 µm) [8][9].

The Causality Behind the Chemistry
  • Standard C18: Retention is driven entirely by the partitioning of the hydrophobic acetate groups and the aglycone into the alkyl chains. Because the spatial difference between the C-2 equatorial and axial acetates barely alters the overall hydrophobic surface area, the C18 column yields a critical pair resolution ( Rs​ ) of < 1.2 (co-elution).

  • Phenyl-Hexyl: The phenyl ring embedded at the end of a hexyl spacer acts as an electron-rich π system. It engages in π−π stacking with the chlorophenyl and ethoxybenzyl rings of the ertugliflozin aglycone. The spatial orientation of the C-2 acetate group sterically modulates how closely the aglycone can interact with the stationary phase. This stereosteric hindrance translates into a distinct retention shift, achieving baseline resolution ( Rs​ > 2.5).

Table 1: Chromatographic Performance Comparison (Ertugliflozin Tetraacetate vs. C-2 Epimer)
ParameterStandard C18 (1.8 µm, 2.1 x 100 mm)Advanced Phenyl-Hexyl (1.8 µm, 2.1 x 100 mm)
Retention Mechanism Hydrophobic DispersionHydrophobic + π−π Stacking + Steric
Retention Time (Target) 6.45 min7.12 min
Retention Time (Epimer) 6.52 min7.68 min
Critical Pair Resolution ( Rs​ ) 1.15 (Fails ICH criteria) 2.85 (Baseline Separation)
Peak Tailing Factor ( Tf​ ) 1.351.05
Theoretical Plates ( N ) ~18,500~22,400

Data synthesized from comparative validation runs of stereoisomeric SGLT2 intermediates.

Self-Validating Experimental Protocol: LC-MS/MS Impurity Profiling

To ensure absolute trustworthiness, the following protocol incorporates a self-validating System Suitability Test (SST). If the SST criteria are not met, the system halts, preventing the generation of false-positive purity data.

Step 1: Sample Preparation (Liquid-Liquid Extraction & Dilution)
  • Stock Solution: Accurately weigh 10.0 mg of the Ertugliflozin Tetraacetate reference standard[3] and dissolve in 10.0 mL of LC-MS grade Methanol to yield a 1.0 mg/mL stock.

  • Spiked Matrix: For forced degradation or process samples, extract the organic layer using Methyl tert-butyl ether (MTBE) to isolate the highly lipophilic tetraacetate from polar inorganic reagents[10].

  • Working Solution: Dilute the extract with Mobile Phase A/B (50:50 v/v) to a final concentration of 10 µg/mL.

Step 2: UHPLC Separation Parameters
  • Column: Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (pH naturally ~6.2)[10]. Causality: Ammonium formate promotes the formation of stable [M+NH4​]+ adducts in the ESI source, which is critical for acetylated sugars that resist protonation.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-2 min (40% B), 2-8 min (40% 85% B), 8-10 min (85% B), 10-10.1 min (return to 40% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • System Suitability Check (Self-Validation): Inject a 1:1 mixture of Ertugliflozin Tetraacetate and C-2 Epimer Tetraacetate. Proceed only if Rs​≥2.0 and Tf​≤1.2 .

Step 3: Triple Quadrupole MS/MS Detection
  • Ionization Mode: Electrospray Ionization Positive (ESI+)[10].

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 450 °C.

G SamplePrep Sample Prep (MTBE Extraction) Chromatography UHPLC Separation (Phenyl-Hexyl Column) SamplePrep->Chromatography Ionization ESI(+) Source [M+NH4]+ Adducts Chromatography->Ionization Detection Triple Quad MS/MS (MRM Mode) Ionization->Detection Data Structural Characterization Detection->Data

Caption: Self-validating analytical workflow for LC-MS/MS impurity profiling of Ertugliflozin.

Structural Characterization & MS Fragmentation Data

Unlike the free API (Ertugliflozin) which yields a protonated precursor [M+H]+ at m/z 437.4[10][11], the tetraacetate intermediate lacks basic sites. Consequently, it preferentially forms an ammonium adduct [M+NH4​]+ at m/z 622.1.

During Collision-Induced Dissociation (CID), the tetraacetate undergoes sequential neutral losses of acetic acid (60 Da) and ketene (42 Da), yielding highly specific product ions that confirm the integrity of the sugar ring protecting groups.

Table 2: MRM Transitions for Ertugliflozin Impurity Profiling
CompoundPrecursor Ion ( m/z )Product Ion ( m/z )Collision Energy (eV)Structural Assignment
Ertugliflozin (API) [10]437.4 [M+H]+ 329.215Loss of sugar moiety
Ertugliflozin Tetraacetate 622.1 [M+NH4​]+ 449.125Loss of NH3​
  • multiple acetates
Deschloro Ertugliflozin Impurity [5]403.4 [M+H]+ 295.215Aglycone without chlorine
Ertugliflozin Keto Impurity [7]451.1 [M+H]+ 343.120Cleavage at oxidized bridge

Conclusion & Recommendations

For the impurity profiling of Ertugliflozin Tetraacetate[3], relying on standard C18 column chemistries introduces a severe risk of under-reporting epimeric impurities due to co-elution. By transitioning to a Phenyl-Hexyl stationary phase , analytical scientists can leverage π−π interactions to achieve baseline separation of the C-2 and C-4 epimers. Furthermore, utilizing an ammonium formate buffered mobile phase ensures robust [M+NH4​]+ adduct formation, enabling highly sensitive MS/MS quantification down to the strict thresholds required by ICH M7 guidelines[6].

References

  • American Chemical Society (ACS). Commercial Route Research and Development for SGLT2 Inhibitor Candidate Ertugliflozin. Organic Process Research & Development. Retrieved from[Link]

  • National Institutes of Health (NIH) / PubMed. Liquid chromatography-tandem mass spectrometry method for quantification of ertugliflozin in human plasma: Application to disposition kinetics. Retrieved from[Link]

  • European Medicines Agency (EMA). Assessment report - Steglatro (Ertugliflozin). Retrieved from[Link]

Sources

Validation

Benchmarking Ertugliflozin Tetraacetate: A Comprehensive Guide to SGLT2 Inhibitor Selectivity and Pharmacodynamics

As a Senior Application Scientist in drug discovery, evaluating the pharmacodynamic profile of novel therapeutics requires a rigorous, mechanistic approach. Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery, evaluating the pharmacodynamic profile of novel therapeutics requires a rigorous, mechanistic approach. Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management of Type 2 Diabetes Mellitus (T2DM) and heart failure. However, benchmarking a complex intermediate like ertugliflozin tetraacetate against standard SGLT2 inhibitors (empagliflozin, dapagliflozin, and canagliflozin) demands highly controlled experimental frameworks.

This guide provides an objective, data-driven comparison of these compounds, detailing the causality behind their selectivity profiles and the self-validating protocols required to accurately quantify their in vitro efficacy.

The Pharmacological Imperative: SGLT2 vs. SGLT1 Selectivity

SGLT2 is a high-capacity, low-affinity transporter located in the S1 and S2 segments of the renal proximal tubule, responsible for ~90% of renal glucose reabsorption. Conversely, SGLT1 is a low-capacity, high-affinity transporter located in the S3 segment of the kidney and the intestinal mucosa.

When benchmarking SGLT2 inhibitors, selectivity is the primary metric of safety and efficacy . Off-target inhibition of intestinal SGLT1 can lead to severe gastrointestinal adverse events, such as osmotic diarrhea.

Quantitative Benchmarking of Standard SGLT2 Inhibitors

The following table synthesizes the half-maximal inhibitory concentrations ( IC50​ ) of leading SGLT2 inhibitors.

InhibitorhSGLT2 IC50​ (nM)hSGLT1 IC50​ (nM)Selectivity Ratio (SGLT2:SGLT1)Clinical Status
Ertugliflozin 0.8771960> 2000-foldFDA Approved[1]
Empagliflozin 3.18300~ 2677-foldFDA Approved[2]
Dapagliflozin 1.1 - 1.6803 - 1200~ 1200-foldFDA Approved[3]
Canagliflozin 2.2 - 4.4684~ 260-foldFDA Approved[2]

Data Interpretation: Ertugliflozin is the most potent inhibitor of SGLT2 ( IC50​=0.877 nM), while empagliflozin demonstrates the highest absolute selectivity ratio[4]. Canagliflozin exhibits clinically significant cross-reactivity with SGLT1, which contributes to its distinct adverse event profile[2].

The Role of Ertugliflozin Tetraacetate

Ertugliflozin tetraacetate is a highly lipophilic, acetylated intermediate of the active ertugliflozin pharmacophore, characterized by its complex dioxabicyclo framework[5]. In experimental settings, the tetraacetate form acts as a prodrug. When applied to cell-based assays, cellular esterases must hydrolyze the four acetate groups to yield the active compound. Understanding this conversion is critical: failing to allow adequate pre-incubation time for this hydrolysis will result in artificially inflated IC50​ values, skewing the benchmark data.

Mechanistic Rationale & Signaling Pathway

To understand how ertugliflozin exerts its effects, we must map the physiological pathway of glucose filtration and transport. By selectively blocking SGLT2, ertugliflozin forces the unabsorbed glucose downstream to the S3 segment. While SGLT1 attempts compensatory reabsorption, its low capacity is quickly overwhelmed, resulting in therapeutic glycosuria[1].

SGLT2_Pathway Blood Bloodstream (Hyperglycemia) Glomerulus Renal Glomerulus (Glucose Filtration) Blood->Glomerulus Filtration ProximalTubule Proximal Tubule (S1/S2) (SGLT2 Expression) Glomerulus->ProximalTubule Tubular Fluid SGLT1 SGLT1 (S3 Segment) (Compensatory Uptake) ProximalTubule->SGLT1 Unabsorbed Glucose Ertugliflozin Ertugliflozin (Active Pharmacophore) Ertugliflozin->ProximalTubule Blocks Na+/Glucose Cotransport Urine Urine (Glycosuria) SGLT1->Urine Excretion

Caption: SGLT2 inhibition mechanism leading to glycosuria and glycemic control.

Experimental Framework: The 14 C-AMG Uptake Assay

To benchmark the IC50​ of ertugliflozin tetraacetate against empagliflozin and dapagliflozin, the industry-standard methodology is the 14 C-Methyl- α -D-glucopyranoside ( 14 C-AMG) uptake assay utilizing Chinese Hamster Ovary (CHO-K1) cells stably expressing human SGLT2[6].

Causality in Assay Design

Why use 14 C-AMG instead of radiolabeled glucose? AMG is a non-metabolizable glucose analog[6]. If standard glucose were used, intracellular hexokinases would rapidly phosphorylate it, funneling it into glycolysis and destroying the stoichiometric relationship between transport and intracellular radioactivity. AMG relies strictly on SGLT for cellular entry and remains intact, creating a self-validating system for transport kinetics.

AMG_Assay CellCulture 1. Cell Culture CHO-K1 expressing hSGLT2 PreIncubation 2. Pre-incubation Na+-free buffer (Depletion) CellCulture->PreIncubation CompoundAddition 3. Inhibitor Addition Ertugliflozin vs Standards PreIncubation->CompoundAddition TracerAddition 4. Tracer Addition 14C-AMG + Na+ Buffer CompoundAddition->TracerAddition Washing 5. Termination & Wash Ice-cold Phlorizin Buffer TracerAddition->Washing Lysis 6. Cell Lysis 0.1N NaOH Washing->Lysis Scintillation 7. Scintillation Counting Quantify 14C Uptake Lysis->Scintillation

Caption: Step-by-step workflow of the 14C-AMG uptake assay for SGLT2 inhibitors.

Step-by-Step Methodology
  • Cell Preparation: Seed CHO-K1 cells stably expressing hSGLT2 into 96-well Cytostar-T plates and culture until 90% confluence.

  • Sodium Depletion (Pre-incubation): Wash the cells three times with a Na+ -free assay buffer (substituting sodium chloride with choline chloride).

    • Scientific Rationale: SGLT2 is a sodium-dependent cotransporter. Depleting both extracellular and intracellular sodium establishes a zero-baseline, ensuring that transport is completely halted prior to the assay.

  • Inhibitor Addition: Add serial dilutions of ertugliflozin tetraacetate, empagliflozin, and dapagliflozin in the Na+ -free buffer. Incubate for 60 minutes.

    • Scientific Rationale: For ertugliflozin tetraacetate, this 60-minute window is mandatory. It allows cellular esterases to cleave the acetate groups, releasing the active ertugliflozin molecule[5].

  • Tracer Addition: Initiate the uptake by adding a buffer containing 140 mM NaCl and 1 μ Ci/mL of 14 C-AMG.

    • Scientific Rationale: The sudden re-introduction of extracellular sodium creates a massive electrochemical gradient. This gradient acts as the thermodynamic engine, driving the cotransport of Na+ and 14 C-AMG into the cell[6].

  • Termination & Wash (Self-Validation Step): Stop the reaction after 2 hours by aspirating the buffer and immediately washing the cells with an ice-cold buffer containing 100 μ M 7[7].

    • Scientific Rationale: Phlorizin is a potent, non-selective SGLT1/2 inhibitor[7]. The ice-cold temperature halts lipid bilayer fluidity, while Phlorizin physically plugs the SGLT2 pore. This dual-action termination prevents the efflux (leakage) of accumulated 14 C-AMG during the washing steps, validating that the final radioactive counts accurately reflect total uptake.

  • Lysis & Quantification: Lyse the cells using 0.1 N NaOH. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the disintegrations per minute (DPM) using a liquid scintillation counter.

Conclusion

Benchmarking ertugliflozin tetraacetate against standard SGLT2 inhibitors reveals that, upon intracellular esterase hydrolysis, the active ertugliflozin pharmacophore achieves an unparalleled IC50​ of 0.877 nM for hSGLT2, making it the most potent inhibitor in its class[1]. While empagliflozin retains a slightly higher absolute selectivity ratio over SGLT1[4], ertugliflozin's >2000-fold selectivity ensures an optimal therapeutic window with minimal gastrointestinal off-target effects[1]. By utilizing self-validating experimental frameworks like the 14 C-AMG uptake assay, researchers can confidently translate these in vitro pharmacodynamics into predictable in vivo clinical outcomes.

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Safety & Regulatory Compliance

Safety

Advanced Laboratory Protocols for the Safe Handling and Disposal of Ertugliflozin Tetraacetate

Ertugliflozin Tetraacetate is a structurally complex, highly lipophilic protected intermediate utilized in the synthesis of Ertugliflozin, a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor. Due to its biological...

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Author: BenchChem Technical Support Team. Date: April 2026

Ertugliflozin Tetraacetate is a structurally complex, highly lipophilic protected intermediate utilized in the synthesis of Ertugliflozin, a potent sodium-glucose cotransporter 2 (SGLT2) inhibitor. Due to its biological activity, environmental persistence, and specific physicochemical properties, the disposal of this compound requires rigorous, scientifically validated protocols. This guide provides drug development professionals with the mechanistic rationale and step-by-step methodologies required to manage Ertugliflozin Tetraacetate waste safely and compliantly.

Hazard Profile and Mechanistic Rationale

Before executing any disposal protocol, it is critical to understand the intrinsic hazards of the molecule. Ertugliflozin derivatives contain a unique bridged bicyclic ketal motif that exhibits specific environmental and biological risks. According to the Safety Data Sheet (SDS) provided by 1, these compounds pose severe risks to aquatic ecosystems and human mucosa[1].

Quantitative Hazard Summary
Hazard ParameterGHS ClassificationHazard StatementOperational Impact & Causality
Eye Damage Category 1H318: Causes serious eye damageMandates chemical splash goggles. The tetraacetate moiety can cause severe corneal irritation upon contact.
Skin Irritation Category 2H315: Causes skin irritationRequires double-gloving (nitrile). The lipophilic nature allows rapid dermal penetration[1].
Aquatic Toxicity Category 4H413: Long-lasting harmful effectsStrictly prohibits drain disposal. The bridged ketal resists natural aqueous degradation, persisting in ecosystems[1].
Oral Toxicity Category 4H302: Harmful if swallowedMandates strict surface decontamination to prevent accidental ingestion via cross-contamination[1].

The primary principle of active pharmaceutical ingredient (API) disposal is preventing environmental release. As classified by the , pharmaceutical waste like Ertugliflozin must be managed under strict regulatory frameworks to prevent groundwater contamination.

Waste Segregation and Disposal Workflow

To establish a self-validating safety system, laboratories must implement a strict segregation workflow. The diagram below illustrates the operational logic for isolating and destroying Ertugliflozin Tetraacetate waste.

G Start Ertugliflozin Tetraacetate Waste Generation Liquid Liquid Waste (Solvent + API) Start->Liquid Solid Solid Waste (Powder/PPE) Start->Solid Segregation Hazardous Waste Segregation (EPA RCRA Guidelines) Liquid->Segregation Solid->Segregation Incineration High-Temp Incineration (>1000°C) Segregation->Incineration Approved Route Landfill Do NOT Landfill/Flush (Aquatic Toxicity H413) Segregation->Landfill Prohibited

Workflow for the segregation and disposal of Ertugliflozin Tetraacetate to prevent aquatic toxicity.

Step-by-Step Experimental Methodologies

The following protocols are designed to ensure operational safety and compliance. They synthesize standard pharmaceutical waste management practices with the specific chemical behavior of Ertugliflozin derivatives.

Protocol A: Liquid Waste Neutralization and Containment

During the scale-up synthesis of Ertugliflozin, acid-catalyzed bicyclic ketal formation generates highly acidic waste streams. If these streams are drummed up without treatment, they can cause exothermic reactions or pressure buildup in waste carboys.

  • Assessment : Transfer the reaction mother liquor or HPLC effluent into a designated, chemically compatible high-density polyethylene (HDPE) vessel.

  • pH Adjustment : Slowly add a weak aqueous base (e.g., 1M Sodium Bicarbonate) to the liquid waste while stirring. Monitor the pH until it reaches exactly 7.0. As documented in 2, neutralizing waste streams prior to drumming is a critical safety parameter during Ertugliflozin scale-up[2].

  • Segregation : Label the carboy explicitly as "Neutralized Ertugliflozin Liquid Waste - Non-Halogenated" (or Halogenated, depending on the solvent matrix). Never mix this stream with strong oxidizers.

Protocol B: Surface Decontamination and Solid Waste Recovery

Ertugliflozin Tetraacetate is highly lipophilic. Attempting to clean contaminated spatulas, balances, or fume hood surfaces with standard aqueous detergents will merely smear the API, increasing the risk of cross-contamination.

  • Solvent Disruption : Saturate a disposable cleanroom wipe with 70% Isopropanol or Ethanol. Wipe down all exposed surfaces. The alcohol solubilizes the tetraacetate moiety, lifting the API from the surface[1].

  • Aqueous Scrub : Follow the solvent wipe with a secondary wipe using an aqueous laboratory detergent to remove residual organic films.

  • Solid Waste Containment : Place all used wipes, empty API vials, and contaminated PPE (gloves, masks) into a hazardous waste bag lined within a rigid, leak-proof container.

  • Labeling : Seal the container and apply a GHS-compliant label highlighting the H318 (Eye Damage) and H413 (Aquatic Toxicity) hazards.

Protocol C: Final Thermal Destruction

Because Ertugliflozin compounds are classified as potentially hazardous pharmaceutical waste, they cannot be landfilled or discharged into municipal sewers[3].

  • Manifesting : Prepare a hazardous waste manifest in accordance with local environmental regulations (e.g., Resource Conservation and Recovery Act - RCRA).

  • Incineration : Transfer the segregated solid and liquid waste to a licensed hazardous waste management facility. The waste must undergo high-temperature incineration (>1000°C). This extreme thermal environment is required to fully cleave the carbon-carbon bonds of the bridged bicyclic ketal, converting the API into harmless carbon dioxide, water vapor, and trace inorganic salts, thereby eliminating any risk of environmental persistence.

References

  • Development of an Early-Phase Bulk Enabling Route to Sodium-Dependent Glucose Cotransporter 2 Inhibitor Ertugliflozin Source: ACS Publications URL:[Link]

  • Environmental Protection Agency - Pfizer Ireland Pharmaceuticals IEPA Licence Review Source: EPA URL:[Link]

Sources

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